4'-Hydroxytamoxifen
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODQJNMQWMSYGS-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873019 | |
| Record name | 4'-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-23-8 | |
| Record name | 4′-Hydroxytamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comparative Analysis of 4'-Hydroxytamoxifen and Estradiol Binding to the Estrogen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinities of 4'-hydroxytamoxifen and the endogenous ligand estradiol (B170435) to the estrogen receptor (ER). This compound, the active metabolite of tamoxifen, is a critical molecule in the treatment of estrogen receptor-positive breast cancer. Its therapeutic efficacy is directly linked to its high-affinity binding to the ER, where it acts as a selective estrogen receptor modulator (SERM), exhibiting antagonist or partial agonist activity depending on the tissue. Understanding the quantitative and mechanistic differences in binding between this compound and estradiol is paramount for the development of novel endocrine therapies. This document summarizes key binding affinity data, details the experimental protocols for its determination, and visualizes the distinct signaling pathways initiated by these two ligands.
Quantitative Analysis of Estrogen Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. For this compound and estradiol, these affinities are typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), the dissociation constant (Kd), and the relative binding affinity (RBA). Numerous studies have consistently shown that this compound exhibits a high binding affinity for the estrogen receptor, often comparable to or even exceeding that of estradiol.[1][2]
Below are tables summarizing the quantitative binding data for this compound and estradiol to the two main estrogen receptor isoforms, ERα and ERβ.
Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity
| Ligand | Parameter | Value (nM) | Cell/System |
| This compound | IC50 | 3.3 | MCF-7 cells |
| RBA vs. Estradiol | ~100% | Human Breast Carcinoma | |
| Estradiol | IC50 | ~1-5 | Various |
| Kd | ~0.1-1.0 | Various |
Table 2: Estrogen Receptor Beta (ERβ) Binding Affinity
| Ligand | Parameter | Value (nM) | Cell/System |
| This compound | Ki | ~1.0 | Recombinant Human ERβ |
| Estradiol | Ki | ~0.5 | Recombinant Human ERβ |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the binding affinities of this compound and estradiol to the estrogen receptor is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (the "competitor," e.g., this compound or unlabeled estradiol) to displace a radiolabeled ligand (typically [³H]-estradiol) from the receptor.
Objective
To quantify the binding affinity of a test compound for the estrogen receptor by determining its IC50 value, from which the Ki can be calculated.
Materials
-
Receptor Source: Purified recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).
-
Radioligand: [³H]-17β-estradiol.
-
Competitors: this compound, unlabeled 17β-estradiol (for standard curve), and other test compounds.
-
Assay Buffer: Typically a Tris-HCl based buffer containing additives to maintain protein stability and prevent degradation.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite to separate receptor-bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
Methodology
-
Preparation of Reagents: All solutions, including the receptor preparation, radioligand, and competitor dilutions, are prepared in the assay buffer.
-
Assay Incubation: A constant concentration of the estrogen receptor preparation and [³H]-estradiol are incubated with varying concentrations of the competitor compound (e.g., this compound or unlabeled estradiol).
-
Equilibrium: The incubation is carried out for a sufficient period at a specific temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the mixture is treated with a separation agent like dextran-coated charcoal. The charcoal binds the free [³H]-estradiol, while the larger receptor-ligand complexes remain in the supernatant after centrifugation.
-
Quantification: The radioactivity in the supernatant, representing the amount of [³H]-estradiol bound to the receptor, is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of [³H]-estradiol against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
The binding of a ligand to the estrogen receptor initiates a cascade of molecular events that ultimately modulate gene expression. While both estradiol and this compound bind to the same receptor, they induce different conformational changes, leading to distinct downstream signaling outcomes.
Estradiol-Mediated Signaling (Agonist)
Upon binding estradiol, the estrogen receptor undergoes a conformational change that promotes its dimerization and subsequent translocation to the nucleus.[3] In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event facilitates the recruitment of co-activator proteins, which in turn recruit the transcriptional machinery, leading to the expression of genes that promote cell proliferation and other estrogenic effects.
This compound-Mediated Signaling (Antagonist/Partial Agonist)
This compound also binds to the estrogen receptor, inducing dimerization and nuclear translocation. However, the conformational change induced by this compound is distinct from that caused by estradiol. This altered conformation prevents the effective recruitment of co-activator proteins and instead promotes the binding of co-repressor proteins to the ER-ERE complex. The recruitment of co-repressors leads to the inhibition of gene transcription, thereby blocking the proliferative effects of estrogen in tissues like the breast. In some tissues, the this compound-ER complex can recruit a different set of co-activators, leading to partial agonist effects.
Conclusion
This compound demonstrates a high binding affinity for the estrogen receptor, comparable to that of the natural ligand estradiol. This strong interaction is fundamental to its efficacy as a selective estrogen receptor modulator. The subtle yet critical differences in the conformational changes induced by this compound versus estradiol lead to opposing effects on gene transcription in target tissues. A thorough understanding of these binding kinetics and the resultant signaling pathways is essential for the continued development of targeted and effective endocrine therapies for hormone-sensitive cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of 17β-estradiol in Cancer are Mediated by Estrogen Receptor Signaling at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
4'-Hydroxytamoxifen as a selective estrogen receptor modulator (SERM)
An In-depth Analysis of a Prototypical Selective Estrogen Receptor Modulator (SERM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxytamoxifen (4-OHT), the primary active metabolite of tamoxifen (B1202), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1][2] As a selective estrogen receptor modulator (SERM), 4-OHT exhibits a complex pharmacological profile, acting as an estrogen receptor antagonist in breast tissue while displaying partial agonist activities in other tissues such as bone.[2] This tissue-specific action is fundamental to its therapeutic efficacy and side-effect profile. This technical guide provides a comprehensive overview of 4-OHT, detailing its mechanism of action, receptor binding affinities, relevant signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its biological effects primarily through competitive binding to estrogen receptors, ERα and ERβ.[2] Its binding affinity for these receptors is significantly higher than that of its parent compound, tamoxifen, and is comparable to the endogenous ligand, 17β-estradiol.[3] In fact, 4-OHT is 30 to 100 times more potent than tamoxifen as an antiestrogen.
Upon binding, 4-OHT induces a distinct conformational change in the estrogen receptor. This altered conformation influences the recruitment of co-regulator proteins (co-activators and co-repressors). In breast cancer cells, the 4-OHT-ER complex preferentially recruits co-repressors, leading to the inhibition of estrogen-dependent gene transcription and subsequent arrest of cell proliferation. Conversely, in tissues like bone, the complex may recruit co-activators, resulting in estrogen-like effects.
Beyond its classical nuclear action, 4-OHT has been shown to mediate cellular effects through ER-independent pathways, including the induction of autophagic cell death through the degradation of K-Ras.
Quantitative Analysis of Receptor Binding Affinity
The potency of 4-OHT is underscored by its high affinity for estrogen receptors. The following tables summarize key binding affinity and inhibitory concentration data from various studies.
Table 1: Estrogen Receptor (ER) and Estrogen-Related Receptor (ERR) Binding Affinity of this compound
| Receptor Target | Ligand | Parameter | Value | Cell/System |
| Estrogen Receptor (Human Breast Carcinoma) | This compound | Relative Affinity vs. Estradiol (B170435) | Equal | Human Breast Carcinoma |
| Estrogen Receptor (Human Breast Carcinoma) | This compound | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma |
| Estrogen-Related Receptor γ (ERRγ) | [3H]this compound | Kd | 35 nM | In vitro |
| Estrogen-Related Receptor γ (ERRγ) | This compound | Ki | 75 nM | In vitro |
| Estrogen Receptor (Cell-free assay) | [3H]oestradiol | IC50 | 3.3 nM | Cell-free |
| Recombinant Human ERRγ | [3H]this compound | Kd | 10.0 nM | Recombinant Protein |
| Recombinant Human ERRγ | This compound | IC50 | 10.3 nM | Recombinant Protein |
Table 2: In Vitro Potency of this compound in Breast Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) |
| MCF-7 | MTT Cell Viability | EC50 | 10,490 |
| MCF-7aro/ERE | ERE-Luciferase | IC50 | 100 |
| MCF-7 | Cell Viability | IC50 | 19,350 (24h) |
Signaling Pathways Modulated by this compound
The biological effects of 4-OHT are mediated through complex signaling networks. The primary pathway involves direct interaction with estrogen receptors, but ER-independent pathways also play a significant role.
Estrogen Receptor-Dependent Signaling
The canonical ER signaling pathway is the primary target of 4-OHT. In the absence of an antagonist, estradiol binds to ER, leading to receptor dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the DNA. This complex then recruits co-activators, initiating the transcription of genes that promote cell proliferation. 4-OHT competitively inhibits this process.
Estrogen-Related Receptor (ERR) Signaling
4-OHT has been identified as a high-affinity ligand for the orphan nuclear receptors ERRβ and ERRγ. It acts as an inverse agonist, disrupting the interaction between ERRβ/γ and co-regulator proteins, thereby inhibiting their constitutive transcriptional activity. This interaction represents a novel pharmacological pathway that may contribute to the tissue-specific effects of 4-OHT.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of 4-OHT for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen.
Objective: To determine the Ki of 4-OHT for ERα and ERβ.
Materials:
-
Receptor Source: Purified recombinant human ERα or ERβ, or rat uterine cytosol.
-
Radioligand: [3H]-17β-estradiol.
-
Competitor: this compound.
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.
-
Separation Agent: Dextran-coated charcoal.
-
Scintillation Cocktail and Counter.
Methodology:
-
Assay Setup: Prepare a series of tubes containing a fixed concentration of the estrogen receptor and [3H]-estradiol.
-
Competition: Add increasing concentrations of unlabeled 4-OHT to the tubes. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Add dextran-coated charcoal to adsorb unbound radioligand.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing receptor-bound radioligand) to scintillation vials and measure radioactivity.
-
Data Analysis: Calculate the concentration of 4-OHT that inhibits 50% of the specific binding of the radioligand (IC50). Determine the Ki value using the Cheng-Prusoff equation.
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of 4-OHT to antagonize estrogen-induced gene expression.
Objective: To determine the IC50 of 4-OHT for the inhibition of E2-mediated ERα activity.
Materials:
-
Cell Line: ERα-positive breast cancer cell line (e.g., MCF-7) stably or transiently transfected with an ERE-luciferase reporter plasmid.
-
Reporter Plasmid: Contains multiple ERE sequences upstream of a promoter driving firefly luciferase expression.
-
Control Plasmid: A plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Cell Culture Reagents: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS).
-
Test Compounds: 17β-estradiol (E2) and this compound.
-
Luciferase Assay System.
Methodology:
-
Cell Seeding: Plate the transfected cells in a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-OHT in the presence of a sub-maximal concentration of E2 (e.g., 0.1 nM). Include controls for vehicle, E2 alone, and 4-OHT alone.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the 4-OHT concentration and determine the IC50 value using non-linear regression.
Cell Proliferation (MTT) Assay
This assay measures the effect of 4-OHT on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the IC50 of 4-OHT for the inhibition of breast cancer cell proliferation.
Materials:
-
Cell Line: ER-positive breast cancer cell line (e.g., MCF-7).
-
Cell Culture Reagents.
-
Test Compound: this compound.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Agent: DMSO.
-
Microplate Reader.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with a serial dilution of 4-OHT for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Metabolism and Pharmacokinetics
Tamoxifen is a prodrug that is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system, to several active metabolites, including 4-OHT and endoxifen (B1662132). 4-hydroxylation, catalyzed mainly by CYP2D6, is a key step in the formation of 4-OHT. While 4-OHT and endoxifen have similar antiestrogenic potencies, endoxifen is present at significantly higher plasma concentrations in patients receiving tamoxifen therapy. 4-OHT itself is further metabolized, for instance through glucuronidation. The pharmacokinetics of 4-OHT can be influenced by genetic polymorphisms in metabolic enzymes, leading to inter-individual variability in plasma concentrations.
Conclusion
This compound is a potent and well-characterized selective estrogen receptor modulator that serves as a critical tool in both clinical practice and biomedical research. Its high affinity for estrogen receptors, coupled with its tissue-specific agonist and antagonist activities, makes it a paradigm for the study of SERMs. A thorough understanding of its mechanism of action, binding kinetics, and the experimental methodologies for its evaluation is essential for researchers and drug development professionals in the fields of oncology and endocrinology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro Potency: 4'-Hydroxytamoxifen versus Tamoxifen
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, tamoxifen itself is a prodrug that requires metabolic activation to exert its full therapeutic effect. This technical guide provides a comprehensive comparison of the in vitro potency of tamoxifen and its primary active metabolite, 4'-hydroxytamoxifen. In vitro studies consistently demonstrate that this compound is significantly more potent than its parent compound. This heightened potency is primarily attributed to its substantially higher binding affinity for the estrogen receptor (ER) and its greater efficacy in inhibiting the proliferation of ER+ breast cancer cells. This guide will delve into the quantitative data supporting these findings, detail the experimental protocols used for their determination, and provide visual representations of the underlying biological and experimental processes.
Data Presentation: Quantitative Comparison of In Vitro Potency
The in vitro superiority of this compound over tamoxifen is evident in its estrogen receptor binding affinity and its ability to inhibit the growth of estrogen receptor-positive breast cancer cell lines. The following tables summarize the key quantitative data from multiple studies.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Fold Difference vs. Tamoxifen |
| Tamoxifen | ~7% | - |
| This compound | ~178% | ~25-fold higher[1][2] |
Table 2: Inhibition of ER+ Breast Cancer Cell Proliferation (IC50 Values)
| Cell Line | Compound | IC50 (μM) | Fold Difference vs. Tamoxifen |
| MCF-7 | Tamoxifen | ~0.79 | - |
| MCF-7 | This compound | ~0.029 | ~30 to 100-fold more potent[1][3][4] |
| T47D | Tamoxifen | Not always specified, but consistently higher than 4'-OHT | - |
| T47D | This compound | Consistently in the low nanomolar range | - |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Signaling and Metabolic Pathways
Tamoxifen's mechanism of action is intrinsically linked to its metabolism. As a prodrug, it is converted into more active metabolites, with this compound and endoxifen (B1662132) being the most significant. These metabolites exert their antiestrogenic effects by competitively binding to the estrogen receptor, leading to the inhibition of estrogen-dependent gene transcription and a subsequent reduction in cancer cell proliferation.
The binding of these active metabolites to the estrogen receptor initiates a cascade of events that ultimately halts the cell cycle and inhibits tumor growth.
Experimental Protocols
The quantitative data presented above are derived from well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.
Competitive Estrogen Receptor Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor in comparison to a known ligand, typically radiolabeled estradiol (B170435).
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
Radiolabeled estradiol ([3H]-E2)
-
Unlabeled estradiol (for standard curve)
-
Test compounds (tamoxifen and this compound)
-
Assay buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a series of tubes, a fixed amount of rat uterine cytosol and [3H]-E2 are incubated with increasing concentrations of either unlabeled estradiol or the test compounds (tamoxifen or this compound).
-
Equilibration: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Unbound Ligand: A hydroxylapatite (HAP) slurry is added to each tube to adsorb the receptor-ligand complexes. The tubes are then centrifuged to pellet the HAP.
-
Washing: The HAP pellets are washed multiple times with the assay buffer to remove any unbound [3H]-E2.
-
Quantification: Scintillation fluid is added to the HAP pellets, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of bound [3H]-E2 is plotted against the log concentration of the competitor (unlabeled estradiol or test compound). The IC50 value, which is the concentration of the competitor that displaces 50% of the bound [3H]-E2, is determined from this curve. The relative binding affinity (RBA) is calculated by dividing the IC50 of estradiol by the IC50 of the test compound and multiplying by 100.
Cell Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (tamoxifen and this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: The ER+ breast cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of tamoxifen or this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting the percentage of viability against the log concentration of the test compound.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
The Role of 4'-Hydroxytamoxifen in Cre-ER Systems for Gene Recombination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Cre-loxP system is a cornerstone of modern genetic engineering, enabling precise spatial and temporal control over gene expression. A widely used and powerful iteration of this technology is the inducible Cre-ER system, which relies on the synthetic ligand 4'-Hydroxytamoxifen (4-OHT) for its activation. This technical guide provides an in-depth exploration of the core principles of the 4-OHT-inducible Cre-ER system, featuring detailed experimental protocols, quantitative data for experimental design, and visualizations of key mechanisms and workflows.
Mechanism of Action: Ligand-Induced Nuclear Translocation
The Cre-ER system utilizes a fusion protein consisting of Cre recombinase and a mutated ligand-binding domain (LBD) of the estrogen receptor (ER), most commonly the ERT2 variant.[1][2] This specific mutation confers a high affinity for 4-OHT while significantly reducing its affinity for endogenous estrogens.[3] In the absence of 4-OHT, the Cre-ER fusion protein is sequestered in the cytoplasm in an inactive state, often complexed with heat shock proteins (HSPs).[3]
The administration of 4-OHT, the active metabolite of tamoxifen (B1202), is the critical step for inducing Cre recombinase activity. Upon entering the cell, 4-OHT binds to the mutated LBD of the Cre-ER protein. This binding event induces a conformational change in the LBD, leading to the dissociation of HSPs and the exposure of a nuclear localization signal (NLS). The now-active Cre-ER protein is then translocated into the nucleus. Once inside the nucleus, Cre recombinase recognizes and catalyzes recombination at specific 34-base-pair sequences known as loxP sites, leading to the desired genetic modification, such as gene excision or inversion.
This compound vs. Tamoxifen and Endoxifen (B1662132)
While tamoxifen is often used for in vivo studies due to its stability and lower cost, it requires metabolic activation in the liver by cytochrome P450 enzymes to be converted into its active metabolites, 4-OHT and endoxifen. This metabolic conversion can introduce variability and a time lag in the induction of recombination. For experiments requiring rapid and precise temporal control, direct administration of 4-OHT is preferred as it bypasses the need for metabolic conversion.
Endoxifen, another active metabolite of tamoxifen, has also been shown to be a potent inducer of Cre-ER activity. While freshly prepared 4-OHT is generally more potent, endoxifen exhibits greater long-term stability in solution. The activity of 4-OHT solutions can diminish over time due to precipitation, whereas endoxifen remains stable for several months.
Quantitative Data for Experimental Design
The efficacy of 4-OHT-induced recombination is influenced by the administration route, dosage, duration of treatment, and the specific Cre-ER mouse line being used. The following tables summarize quantitative data from various studies to aid in the design of both in vitro and in vivo experiments.
Table 1: In Vitro 4-OHT Concentrations for Cre-ER Induction
| Cell Type | 4-OHT Concentration | Treatment Duration | Outcome | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 15 nM - 16 µM | Overnight | Robust GFP activation | |
| Mouse Primary Hepatocytes | 100 nM | Empirically determined | Successful gene induction | |
| p53-/- Lymphoma Cell Line | 1 µM | 48 hours | Four-fold increase in apoptotic cells | |
| Embryonic Stem (ES) Cells | 800 nM | 3 days | Complete recombination of LacZ reporter | |
| BHK Cells | 1 µM | 24 hours | 61% EGFP-expressing cells |
Table 2: In Vivo 4-OHT Administration and Efficacy in Mice
| Administration Route | Dosage | Treatment Regimen | Target Tissue/Organ | Recombination Efficiency | Reference |
| Intraperitoneal (IP) Injection | 50-80 mg/kg body weight | Once daily for 1-7 days | General | Dependent on mouse line and duration | |
| Subperiosteal Injection (local) | 1.65 mg/kg body weight (5 µg) | Two injections, 48h interval | Calvarial bone | ~94% | |
| Subperiosteal Injection (local) | 3.3 mg/kg body weight (10 µg) | Two injections, 48h interval | Calvarial bone | ~99% (similar to systemic tamoxifen) | |
| Minimal Effective Dose (brain) | 4.5 ± 1.3 mg/kg | Single administration | Brain | Induces recombination above background |
Experimental Protocols
Protocol 1: Preparation of 4-OHT for In Vivo Injection
Materials:
-
This compound (powder)
-
100% Ethanol (B145695) (200 proof, sterile)
-
Sunflower oil or corn oil (sterile)
-
Sonicator or water bath at 55°C
-
Sterile, light-protected tubes
Procedure:
-
Dissolve 4-OHT in 100% ethanol to create a stock solution of 50-100 mg/mL.
-
Facilitate dissolution by sonicating for approximately 15 minutes at 55°C.
-
Add sterile sunflower or corn oil to the stock solution to achieve a final desired concentration (e.g., 10 mg/mL).
-
Continue to sonicate or vortex the solution for another 15 minutes at 55°C to ensure it is well-mixed.
-
It is recommended to use the prepared solution within 2 hours of preparation due to the limited stability of 4-OHT. For longer-term storage, aliquots should be stored at -20°C and protected from light. Precipitates may form during storage and can be redissolved by warming and shaking.
Protocol 2: Intraperitoneal (IP) Injection of 4-OHT in Mice
Materials:
-
Prepared 4-OHT solution
-
1 mL syringe with a 21- to 27-gauge needle
-
Mouse scale
Procedure:
-
Weigh the mouse to accurately calculate the required injection volume based on the desired dosage (e.g., 50-80 mg/kg).
-
Properly restrain the mouse, exposing the lower abdominal area.
-
Insert the needle at a shallow angle into the intraperitoneal cavity, being careful to avoid puncturing internal organs.
-
Slowly inject the calculated volume of the 4-OHT solution.
-
Return the mouse to its cage and monitor for any signs of adverse reactions or distress, such as weight loss, hunched posture, or reduced mobility.
Protocol 3: Oral Gavage of 4-OHT in Mice
Materials:
-
Prepared 4-OHT solution (typically in corn or sunflower oil)
-
Flexible feeding needle appropriate for the size of the mouse
Procedure:
-
Properly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the feeding needle.
-
Gently insert the feeding needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the 4-OHT solution.
-
Carefully remove the feeding needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Experimental Workflow and Considerations
The successful application of the 4-OHT-inducible Cre-ER system requires careful planning and execution. The following diagram outlines a typical experimental workflow, from planning to data analysis.
Key Considerations:
-
Toxicity: High doses of 4-OHT can be toxic to cells and animals, potentially leading to weight loss, reduced mobility, and in some cases, reproductive issues. It is crucial to perform dose-response studies to determine the minimum effective dose that achieves the desired recombination efficiency with minimal side effects.
-
Vehicle Controls: The vehicle used to dissolve and administer 4-OHT (e.g., ethanol, corn oil) can have biological effects. Therefore, a vehicle-only control group should always be included in experimental designs.
-
Leakiness: Some Cre-ER systems may exhibit a low level of "leaky" or ligand-independent recombination. This background activity should be assessed in untreated control animals.
-
Recombination Efficiency: The efficiency of recombination can vary significantly between different tissues and cell types, even within the same animal. This can be due to factors such as the biodistribution of 4-OHT and the expression level of the Cre-ER transgene.
Conclusion
The this compound-inducible Cre-ER system is a versatile and powerful tool for conditional gene manipulation. By understanding the underlying mechanism of action, carefully considering the choice of inducing agent, and adhering to optimized experimental protocols, researchers can achieve precise and reliable control over gene expression. The quantitative data and workflows presented in this guide serve as a valuable resource for designing and executing successful experiments, ultimately advancing our understanding of complex biological systems.
References
(Z)-4-Hydroxytamoxifen: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on the Chemical Structure, Properties, and Biological Activity of a Key Tamoxifen (B1202) Metabolite
Introduction
(Z)-4-Hydroxytamoxifen, also known as afimoxifene, is the primary active metabolite of the well-known selective estrogen receptor modulator (SERM), tamoxifen.[1][2] As a SERM, (Z)-4-Hydroxytamoxifen exhibits tissue-specific estrogen agonist and antagonist properties, making it a crucial molecule in both therapeutic applications and biomedical research, particularly in the context of estrogen receptor-positive (ER+) breast cancer.[3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of (Z)-4-Hydroxytamoxifen, along with comprehensive experimental protocols for its synthesis, purification, analysis, and in vitro evaluation. This document is intended for researchers, scientists, and drug development professionals working in oncology, endocrinology, and related fields.
Chemical Structure and Properties
(Z)-4-Hydroxytamoxifen is a triphenylethylene (B188826) derivative characterized by a specific stereochemistry that is critical for its biological activity. The "(Z)" designation refers to the arrangement of the substituents around the carbon-carbon double bond, where the phenyl group and the ethyl group are on the same side.
Table 1: Chemical and Physical Properties of (Z)-4-Hydroxytamoxifen
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | [4] |
| Synonyms | Afimoxifene, 4-OHT, (Z)-4-OHT | |
| CAS Number | 68047-06-3 | |
| Molecular Formula | C26H29NO2 | |
| Molecular Weight | 387.51 g/mol | |
| Melting Point | 142-144 °C | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO, ethanol (B145695) (20 mg/mL), methanol (B129727) (10 mg/mL); insoluble in water. |
Mechanism of Action and Signaling Pathway
(Z)-4-Hydroxytamoxifen exerts its biological effects primarily through competitive binding to the estrogen receptor (ER), with a significantly higher affinity than its parent compound, tamoxifen. In estrogen-sensitive tissues such as the breast, it acts as an ER antagonist.
Upon entering the cell, (Z)-4-Hydroxytamoxifen binds to the ligand-binding domain of the ER. This binding induces a conformational change in the receptor that is distinct from that induced by estrogens like estradiol. The (Z)-4-Hydroxytamoxifen-ER complex then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA. However, due to its unique conformation, the complex fails to recruit co-activators necessary for gene transcription. Instead, it recruits co-repressors, which ultimately leads to the inhibition of estrogen-dependent gene expression and a subsequent blockage of cell proliferation in ER-positive cancer cells.
Experimental Protocols
Synthesis of (Z)-4-Hydroxytamoxifen via McMurry Reaction
The McMurry reaction is a common method for the synthesis of tamoxifen and its derivatives. This protocol provides a general guideline.
Materials:
-
Titanium(IV) chloride (TiCl4)
-
Zinc dust (Zn)
-
Dry Tetrahydrofuran (THF)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Workflow:
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend zinc dust in dry THF. Cool the suspension in an ice bath and slowly add TiCl4. The mixture will turn from yellow to black.
-
McMurry Coupling Reaction: In a separate flask, dissolve 4,4'-dihydroxybenzophenone and propiophenone in dry THF. Add this solution to the titanium reagent mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by carefully pouring it into water.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification is essential to separate the desired (Z)-isomer from the (E)-isomer and other impurities.
Materials:
-
Crude (Z)-4-Hydroxytamoxifen
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or orthophosphoric acid
-
C18 RP-HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% TFA). Degas the mobile phase.
-
Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase.
-
HPLC Separation: Equilibrate the C18 column with the initial mobile phase. Inject the sample and run a gradient elution, gradually increasing the concentration of the organic solvent.
-
Fraction Collection: Collect the fractions corresponding to the peak of the (Z)-4-Hydroxytamoxifen isomer.
-
Final Processing: Combine the collected fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the pure solid product.
Analytical Methods
Table 2: Analytical Techniques for (Z)-4-Hydroxytamoxifen
| Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers | C18 column, UV detection, gradient elution with acetonitrile/water + 0.1% TFA. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of stereochemistry | 1H NMR and 13C NMR in a suitable deuterated solvent (e.g., DMSO-d6). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity profiling | C18 column coupled to a mass spectrometer for accurate mass determination. |
In Vitro Antiproliferative Assay (MCF-7 Cells)
This protocol describes a method to assess the antiproliferative activity of (Z)-4-Hydroxytamoxifen on the ER-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
(Z)-4-Hydroxytamoxifen
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or PrestoBlue)
-
Plate reader
Workflow:
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of (Z)-4-Hydroxytamoxifen in cell culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept low (e.g., <0.1%). Replace the medium in the wells with the medium containing the different concentrations of (Z)-4-Hydroxytamoxifen. Include appropriate controls (e.g., vehicle control with DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.
Conclusion
(Z)-4-Hydroxytamoxifen is a potent and biologically active metabolite of tamoxifen that serves as a critical tool for research in estrogen receptor signaling and as a benchmark for the development of new SERMs. A thorough understanding of its chemical properties, mechanism of action, and appropriate handling in experimental settings is paramount for obtaining reliable and reproducible results. The protocols and data presented in this technical guide are intended to provide a solid foundation for researchers to design and execute robust studies involving this important compound.
References
Discovery and development of 4'-Hydroxytamoxifen as a tamoxifen metabolite
Abstract
Tamoxifen (B1202), a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer, is a prodrug that requires metabolic activation to exert its therapeutic effects. This technical guide provides an in-depth exploration of the discovery, development, and pharmacological significance of its primary active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT). We will detail the metabolic pathways, the pivotal role of cytochrome P450 enzymes, and the superior pharmacological profile of 4-OHT compared to its parent compound. This document includes a comprehensive summary of quantitative data, detailed experimental protocols for metabolite quantification, and diagrams of key metabolic and signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction: Tamoxifen as a Prodrug
Tamoxifen is a selective estrogen receptor modulator (SERM) that functions as an ER antagonist in breast tissue, competitively inhibiting estrogen binding and subsequent tumor growth.[1] However, tamoxifen itself possesses a relatively low affinity for the estrogen receptor. Its clinical efficacy is dependent on its biotransformation into more potent metabolites.[2][3] The discovery and characterization of these metabolites, particularly 4-hydroxytamoxifen, have been crucial in understanding the drug's mechanism of action and the variability in patient response.
Discovery of 4-Hydroxytamoxifen
The journey to understanding tamoxifen's full therapeutic potential began with the identification of its metabolites. Early research demonstrated that tamoxifen undergoes extensive metabolism in humans.[4] A pivotal discovery was the identification of a monohydroxylated metabolite with significantly greater antiestrogenic activity.[5] This metabolite, 4-hydroxytamoxifen (4-OHT), was found to have approximately 100-fold greater affinity for the estrogen receptor than tamoxifen itself. Another crucial active metabolite, 4-hydroxy-N-desmethyltamoxifen, later named endoxifen (B1662132), was identified in human bile in the late 1980s. Both 4-OHT and endoxifen are now considered the principal drivers of tamoxifen's anti-tumor effects.
The Metabolic Activation of Tamoxifen
Tamoxifen is metabolized primarily in the liver through two main pathways: 4-hydroxylation and N-demethylation. These reactions are catalyzed by a series of cytochrome P450 (CYP) enzymes.
-
4-Hydroxylation Pathway: Tamoxifen is directly converted to 4-hydroxytamoxifen. This reaction is catalyzed by several CYP enzymes, including CYP2D6, CYP2B6, CYP2C9, and CYP3A4.
-
N-Demethylation Pathway: Tamoxifen is first metabolized to N-desmethyltamoxifen by enzymes like CYP3A4/5. N-desmethyltamoxifen, which has a potency similar to the parent drug, is then converted to the highly potent metabolite, endoxifen. This latter step is predominantly and critically catalyzed by CYP2D6.
Due to its central role in forming endoxifen and contributing to 4-OHT formation, the CYP2D6 enzyme is a key determinant of tamoxifen's efficacy. Genetic polymorphisms in the CYP2D6 gene can lead to reduced or absent enzyme function, resulting in lower plasma concentrations of active metabolites and potentially compromising treatment outcomes.
Pharmacological Significance and Data
The enhanced potency of 4-OHT and endoxifen is central to tamoxifen's therapeutic action. These metabolites exhibit a much higher binding affinity for the estrogen receptor and are more effective at suppressing estrogen-dependent cell proliferation compared to tamoxifen.
Table 1: Comparative Potency of Tamoxifen and its Metabolites
| Compound | Relative Binding Affinity for ERα (Estradiol = 100) | Potency vs. Tamoxifen (Inhibition of Cell Proliferation) |
|---|---|---|
| Tamoxifen | ~1% | 1x |
| 4-hydroxytamoxifen (4-OHT) | ~100% | 30-100x |
| Endoxifen | ~100% | 30-100x |
| N-desmethyltamoxifen | ~1-2% | ~1x |
Table 2: Pharmacokinetic Parameters of Tamoxifen and Metabolites in Humans
| Compound | Steady-State Plasma Concentration (ng/mL) | Tmax (hours) after single dose |
|---|---|---|
| Tamoxifen | 100 - 200 | 4.25 |
| 4-hydroxytamoxifen (4-OHT) | 1 - 2 | ~8-12 |
| Endoxifen | 5 - 15 | ~8-12 |
| N-desmethyltamoxifen | 200 - 400 | ~8-12 |
Note: Concentrations can vary significantly based on CYP2D6 genotype and co-administered medications.
Experimental Protocol: Quantification of 4-Hydroxytamoxifen
Accurate quantification of 4-OHT in biological matrices is essential for pharmacokinetic studies and clinical monitoring. The following protocol outlines a standard method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol: Quantification of 4-OHT in Human Plasma via UPLC-MS/MS
-
Sample Preparation (Protein Precipitation): a. Pipette 100 µL of human plasma into a clean microcentrifuge tube. b. Add 10 µL of an internal standard solution (e.g., deuterated 4-OHT) to correct for extraction variability. c. Add 300 µL of a protein precipitation solution (e.g., acetonitrile (B52724) with 0.1% formic acid). d. Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
-
Chromatographic Separation (UPLC): a. Column: Use a reverse-phase column suitable for small molecule analysis (e.g., C18 column). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Run a gradient elution starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. e. Flow Rate: Maintain a constant flow rate (e.g., 0.5 mL/min). f. Injection Volume: Inject 5-10 µL of the prepared sample.
-
Detection (Tandem Mass Spectrometry): a. Ionization Mode: Electrospray Ionization (ESI) in positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. c. MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-OHT (e.g., m/z 388.4 → 72.2) and the internal standard.
-
Quantification: a. Prepare a calibration curve using standards of known 4-OHT concentrations in a similar biological matrix. b. Process the samples alongside the calibration standards. c. Calculate the concentration of 4-OHT in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the constructed calibration curve.
Mechanism of Action and Signaling Pathway
4-OHT acts as a SERM, exerting its anti-cancer effects by competitively binding to the estrogen receptor (ERα and ERβ). In breast cancer cells, this binding blocks the co-activator binding necessary for estrogen-mediated gene transcription, leading to cell cycle arrest and apoptosis.
In an ER-positive breast cancer cell, estradiol (B170435) (estrogen) normally binds to ERα in the cytoplasm. The complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This recruits co-activator proteins, initiating the transcription of genes that promote cell proliferation and survival. 4-OHT competes with estradiol for ERα binding. The 4-OHT-ERα complex can still translocate to the nucleus and bind to EREs, but its conformational change favors the recruitment of co-repressor proteins instead of co-activators. This complex actively represses gene transcription, thereby halting the proliferative signaling cascade.
Clinical Relevance and Future Perspectives
The profound understanding of 4-OHT's role has significant clinical implications. The variability in tamoxifen response linked to CYP2D6 genetics has spurred research into pharmacogenetic testing to guide therapy. For patients identified as poor metabolizers, alternative treatments like aromatase inhibitors may be considered.
Furthermore, the superior pharmacological profile of 4-OHT has led to its development as a standalone therapeutic agent. Afimoxifene (4-hydroxytamoxifen) has been formulated as a topical gel for treating breast hyperplasia and cyclical mastalgia, aiming to deliver the active drug directly to the target tissue while minimizing systemic side effects. The development of prodrugs that release 4-OHT independent of CYP2D6 activation is another promising strategy to overcome tamoxifen resistance.
Conclusion
4-hydroxytamoxifen is not merely a metabolite but the primary executor of tamoxifen's therapeutic action in ER-positive breast cancer. Its discovery was a landmark in endocrine therapy, transforming our understanding of the drug's mechanism and highlighting the critical role of metabolic activation. Continued research into the pharmacology of 4-OHT and the development of novel delivery systems and bio-equivalent compounds holds the promise of optimizing endocrine therapy, overcoming resistance, and improving outcomes for patients with breast cancer.
References
- 1. ClinPGx [clinpgx.org]
- 2. Tamoxifen Pharmacogenomics: The Role of CYP2D6 as a Predictor of Drug Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Distribution of 4-hydroxy-N-desmethyltamoxifen and other tamoxifen metabolites in human biological fluids during tamoxifen treatment. | Semantic Scholar [semanticscholar.org]
- 5. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4'-Hydroxytamoxifen (4-OHT), the primary active metabolite of tamoxifen, is a well-established selective estrogen receptor modulator (SERM) pivotal in the treatment of estrogen receptor (ER)-positive breast cancer.[1] Beyond its canonical interaction with ERs, emerging evidence has illuminated a significant and distinct pharmacological role for 4-OHT in modulating the activity of the estrogen-receptor-related (ERR) nuclear receptors. This guide provides a comprehensive technical overview of the effects of 4-OHT on the three ERR isoforms (ERRα, ERRβ, and ERRγ), consolidating quantitative data, detailing key experimental methodologies, and visualizing the core signaling pathways and experimental workflows. The data presented herein robustly characterize 4-OHT as an isoform-specific inverse agonist of ERRγ and ERRβ, with negligible effects on ERRα.[2][3] This interaction is mediated through the disruption of coactivator binding, leading to the suppression of the constitutive transcriptional activity inherent to these orphan nuclear receptors.[4]
Quantitative Analysis of this compound Interaction with ERR Isoforms
The interaction of this compound with ERR isoforms has been rigorously quantified through a variety of biochemical and cell-based assays. The data consistently highlight 4-OHT as a potent and selective ligand for ERRγ.
| Receptor | Assay Type | Parameter | Value (nM) | Comments | Reference(s) |
| ERRγ | Radioligand Binding ([3H]4-OHT) | Kd | 35 | Direct binding affinity | [5] |
| ERRγ | Radioligand Binding (Competition) | Ki | 75 | Competition against [3H]4-OHT | |
| ERRγ | FRET Coactivator Disruption (SRC-1.2) | EC50 | 50 | Disruption of ERRγ-coactivator interaction | |
| ERRγ | Mammalian Two-Hybrid | IC50 | 2,000 | Inhibition of transcriptional activity in a cell-based system | |
| ERRγ | Luciferase Reporter Assay | EC50 | 2,000 | Inhibition of constitutive transcriptional activity | |
| ERRβ | FRET Coactivator Disruption (SRC-1.2) | EC50 | 150 | Disruption of ERRβ-coactivator interaction | |
| ERRα | FRET Coactivator Disruption (SRC-1.2) | EC50 | >10,000 | No significant disruption of ERRα-coactivator interaction | |
| ERRα | Radioligand Binding | - | No measurable binding | 4-OHT does not bind to ERRα |
Signaling Pathways and Molecular Mechanisms
The primary mechanism of action of this compound on ERRγ is as an inverse agonist. ERRs are constitutively active, meaning they recruit coactivators and drive gene transcription in the absence of a natural ligand. 4-OHT binds to the ligand-binding domain (LBD) of ERRγ, inducing a conformational change that prevents the recruitment of essential coactivators, such as Steroid Receptor Coactivator-1 (SRC-1). This disruption of the ERRγ-coactivator complex leads to the repression of its constitutive transcriptional activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and ERRγ.
Radioligand Binding Assay
This assay directly measures the binding affinity of a radiolabeled ligand to its receptor.
Objective: To determine the dissociation constant (Kd) of [3H]4-OHT for ERRγ and the inhibitory constant (Ki) of unlabeled compounds.
Materials:
-
Recombinant human ERRγ protein
-
[3H]4-Hydroxytamoxifen
-
Unlabeled 4-Hydroxytamoxifen, Tamoxifen, and Diethylstilbestrol
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.
-
In a 96-well plate, add the recombinant ERRγ protein and SPA beads.
-
For competition assays, add the unlabeled competitor compounds to the wells. For saturation binding, add assay buffer.
-
Add [3H]4-OHT at a fixed concentration for competition assays or at varying concentrations for saturation binding.
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation.
-
Measure the radioactivity in each well using a scintillation counter.
-
For saturation binding, determine Kd and Bmax by non-linear regression analysis of specific binding.
-
For competition binding, calculate the IC50 values and then determine the Ki values using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of ERRs in response to 4-OHT.
Objective: To quantify the inverse agonist effect of 4-OHT on ERRγ-mediated transcription.
Materials:
-
Mammalian cell line (e.g., CV-1 or HEK293T)
-
Expression plasmid for full-length ERRγ
-
Reporter plasmid containing an ERR response element (ERE) upstream of a luciferase gene (e.g., pGL3-3xERE-Luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the ERRγ expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of 4-OHT or vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of 4-OHT to determine the EC50 for transcriptional inhibition.
Co-Immunoprecipitation (Co-IP)
This technique is used to study protein-protein interactions in vivo, in this case, the interaction between ERRγ and a coactivator.
Objective: To demonstrate that 4-OHT disrupts the interaction between ERRγ and SRC-1.
Materials:
-
Cells co-expressing tagged ERRγ (e.g., FLAG-ERRγ) and a tagged coactivator (e.g., HA-SRC-1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., modified RIPA or TBS with low detergent)
-
Elution buffer
-
Anti-HA antibody for Western blotting
Procedure:
-
Treat cells with 4-OHT or vehicle control.
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody to form an immune complex with FLAG-ERRγ.
-
Add protein A/G agarose beads to capture the immune complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complex from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect co-immunoprecipitated HA-SRC-1.
Chromatin Immunoprecipitation (ChIP-seq)
This technique is used to identify the genome-wide binding sites of a protein of interest.
Objective: To map the genomic binding sites of ERRγ and determine how they are affected by 4-OHT treatment.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
This compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and wash buffers
-
Sonicator for chromatin shearing
-
Anti-ERRγ antibody
-
Protein A/G magnetic beads
-
Buffers for reverse cross-linking and DNA purification
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Treat cells with 4-OHT or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse cells and shear chromatin by sonication.
-
Immunoprecipitate the chromatin with an anti-ERRγ antibody.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Purify the DNA.
-
Prepare a sequencing library and perform next-generation sequencing.
-
Analyze the sequencing data to identify ERRγ binding sites and differential binding between 4-OHT-treated and control samples.
Conclusion
This compound demonstrates a clear and specific inhibitory effect on the estrogen-receptor-related nuclear receptors ERRγ and ERRβ, acting as an inverse agonist by disrupting the recruitment of coactivators essential for their constitutive transcriptional activity. This off-target effect of a widely used therapeutic agent presents both challenges and opportunities in drug development and our understanding of nuclear receptor signaling. The quantitative data and detailed experimental methodologies provided in this guide offer a robust framework for researchers to further investigate the nuanced roles of 4-OHT and to explore the therapeutic potential of targeting ERRs in various disease contexts.
References
Methodological & Application
Application Note: Quantification of 4'-Hydroxytamoxifen in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4'-Hydroxytamoxifen in plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this tamoxifen (B1202) metabolite in preclinical and clinical studies.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer.[1] It is extensively metabolized into several active and inactive metabolites. This compound is one of these metabolites, and its accurate quantification in plasma is crucial for pharmacokinetic studies and understanding the overall metabolic profile of tamoxifen. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for this purpose.[2] It is critical to employ a highly selective LC-MS/MS method to differentiate between isomeric metabolites like 4-hydroxytamoxifen (B85900) and this compound, which can have similar mass fragmentation patterns.[3]
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., deuterated 4-Hydroxytamoxifen or a structurally similar compound like centchroman)[1]
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Human or animal plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A C18 column is commonly used, for example, a Supelco Discovery C18 (4.6 mm × 50 mm, 5.0 μm) or an ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm).[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the Internal Standard in methanol (B129727) or acetonitrile.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards. Prepare a working solution of the Internal Standard in acetonitrile.
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
Sample Preparation
A protein precipitation method is commonly employed for its simplicity and efficiency.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 18,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
-
Column: Supelco Discovery C18 (4.6 mm × 50 mm, 5.0 μm)
-
Mobile Phase: Isocratic elution with 10 mM Ammonium Acetate (pH 4.5):Acetonitrile (10:90, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): The specific mass transitions for this compound and the internal standard should be optimized. For the isomeric 4-Hydroxytamoxifen, a common transition is m/z 388 → 72. It is crucial to determine the specific fragmentation pattern for this compound.
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of hydroxytamoxifen metabolites.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 200 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.78 ng/mL | |
| Intra-day Precision (%CV) | < 15% (typically 1.89 - 8.54%) | |
| Inter-day Precision (%CV) | < 15% (typically 3.97 - 10.26%) | |
| Intra-day Accuracy (%Bias) | Within ±15% (typically 87.63 - 109.06%) | |
| Inter-day Accuracy (%Bias) | Within ±15% (typically 96 - 103.89%) |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Signaling Pathway Context
While this application note focuses on the analytical method, it's important to understand the context of this compound within the broader tamoxifen metabolic pathway.
Caption: Simplified metabolic pathway of Tamoxifen.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in research and drug development settings. The high selectivity of the method is essential for accurately distinguishing between closely related tamoxifen metabolites.
References
- 1. Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Hydroxytamoxifen in Murine In Vivo Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of 4'-hydroxytamoxifen (4-OHT) for in vivo studies in mice. The protocols and data presented are compiled from various scientific sources to ensure accuracy and reproducibility.
Introduction
This compound (4-OHT) is the active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM).[1] In preclinical research, 4-OHT is extensively used to induce site-specific gene recombination in transgenic mouse models expressing Cre recombinase fused to a mutated estrogen receptor (Cre-ER) ligand-binding domain.[2][3] This system allows for temporal and spatial control of gene expression. Unlike tamoxifen, 4-OHT does not require metabolic activation by liver enzymes, offering more direct and rapid induction of Cre activity.[4] This makes it the preferred compound for studies requiring precise temporal control.[5]
Data Presentation: Quantitative Summary of 4-OHT Dosing
The optimal dosage and administration route for 4-OHT can vary depending on the mouse strain, the specific Cre-ER line, the target tissue, and the desired recombination efficiency. The following tables summarize common dosing parameters from various in vivo mouse studies.
Table 1: Intraperitoneal (IP) Injection of this compound
| Parameter | Value | Notes | Reference(s) |
| Dosage | 20 - 80 mg/kg body weight | Can be adjusted based on recombination efficiency and potential toxicity. | |
| Concentration | 10 mg/mL | A commonly used stock concentration. | |
| Vehicle | Corn oil or Sunflower oil with Ethanol (B145695) | 4-OHT is first dissolved in ethanol and then diluted in oil. | |
| Injection Volume | 100 µL | Volume can be adjusted based on the final concentration and desired dosage. | |
| Frequency | Once daily for 1 to 7 days | The duration of injections depends on the transgenic mouse line and the desired level of gene recombination. |
Table 2: Topical Administration of this compound
| Parameter | Value | Notes | Reference(s) |
| Dosage | 2.5 - 25 mg/mL | Lower concentrations may be used for highly penetrant/aggressive allele combinations. | |
| Vehicle | Dimethyl sulfoxide (B87167) (DMSO) | --- | |
| Application | Painted on shaved back skin or spot treatment | For localized induction. | |
| Frequency | Once daily, repeated the next day | --- |
Table 3: Subperiosteal Injection of this compound
| Parameter | Value | Notes | Reference(s) |
| Dosage | 1.65 - 3.3 mg/kg body weight | Used for localized recombination in bone. | |
| Concentration | 5 µg or 10 µg in 10-20 µL | --- | |
| Vehicle | 4% ethanol | --- | |
| Frequency | One or two doses with a 48h interval | Two injections showed high local recombination efficiency. |
Experimental Protocols
Preparation of 4-OHT for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 10 mg/mL 4-OHT solution in a corn oil/ethanol vehicle.
Materials:
-
This compound (4-OHT) powder
-
200-proof Ethanol
-
Corn oil or Sunflower oil
-
Sonicator
-
Sterile microcentrifuge tubes
-
Syringes and needles
Procedure:
-
Dissolve 4-OHT powder in 200-proof ethanol to a stock concentration of 50-100 mg/mL. This can be facilitated by sonicating for 15 minutes at 55°C.
-
Warm the corn or sunflower oil to at least 37°C (65°C is better).
-
Add the appropriate volume of the 4-OHT/ethanol stock solution to the pre-warmed oil to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of 10 mg/mL solution from a 100 mg/mL stock, add 100 µL of the 4-OHT/ethanol stock to 900 µL of oil.
-
Sonicate the final solution for another 15 minutes at 55°C to ensure it is well-mixed and the 4-OHT is fully dissolved.
-
The freshly prepared 4-OHT solution should be used within 2 hours.
-
Store stock solutions in small aliquots at -20°C, protected from light.
Intraperitoneal (IP) Injection of 4-OHT
Procedure:
-
Weigh the mouse to determine the correct injection volume based on the desired dosage.
-
Draw the appropriate volume of the 4-OHT solution into a syringe.
-
Gently restrain the mouse and locate the injection site in the lower abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs and inject the solution.
-
Monitor the mouse for any adverse reactions following the injection.
Topical Administration of 4-OHT
This protocol is suitable for inducing gene recombination in the skin.
Materials:
-
This compound (4-OHT) powder
-
Dimethyl sulfoxide (DMSO)
-
Small brush or micropipette
-
Anesthesia equipment
Procedure:
-
Dissolve 4-OHT in DMSO to the desired concentration (e.g., 2.5 mg/mL or 25 mg/mL).
-
Anesthetize the mouse.
-
Shave the hair on the back of the mouse. If the hair is too short, wait for it to grow or use a hair removal cream, ensuring no residue is left to avoid skin irritation.
-
Using a small brush or micropipette, apply the 4-OHT/DMSO solution to the shaved skin. For inducing individual melanomas, a spot treatment of 0.5-1.0 µL of 25 mg/mL 4-OHT can be applied.
-
Allow the solution to be completely absorbed before the mouse wakes up.
-
Place the mouse back in its cage and monitor until it has recovered from anesthesia.
-
Repeat the treatment as required by the experimental design.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of 4-OHT-induced Cre-loxP recombination.
Caption: General experimental workflow for 4-OHT administration.
Caption: Simplified signaling pathway of this compound.
References
- 1. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System [mdpi.com]
- 4. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamoxifen Administration in Transgenic Mice [protocols.io]
Validating 4'-Hydroxytamoxifen's Antiestrogenic Activity: An ERE-Luciferase Reporter Assay Protocol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxytamoxifen (4-OHT) is the primary active metabolite of tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1] Its therapeutic efficacy stems from its high affinity for estrogen receptors, acting as an antagonist in breast tissue.[2] The Estrogen Response Element (ERE)-luciferase reporter assay is a robust and sensitive method to quantify the antiestrogenic activity of compounds like 4-OHT. This assay measures the ability of a compound to inhibit the transcriptional activation of a luciferase reporter gene under the control of an ERE, providing a direct readout of its impact on the estrogen signaling pathway.
This document provides a detailed protocol for utilizing the ERE-luciferase reporter assay to validate the activity of this compound. It includes a summary of quantitative data, a step-by-step experimental procedure, and visual diagrams of the signaling pathway and experimental workflow.
Principle of the Assay
In ER-positive cells, estradiol (B170435) (E2) binds to the estrogen receptor (ERα or ERβ), leading to receptor dimerization, nuclear translocation, and binding to EREs in the promoter regions of target genes. This recruits co-activators and initiates gene transcription. The ERE-luciferase reporter assay utilizes a plasmid containing multiple copies of an ERE sequence upstream of a promoter driving the expression of the firefly luciferase gene. When ER is activated by an agonist like E2, luciferase is produced, which can be quantified by measuring the light emitted upon the addition of its substrate, luciferin.
This compound competes with estradiol for binding to the ER.[2] The resulting 4-OHT-ER complex can still bind to EREs, but its conformation favors the recruitment of co-repressors over co-activators, leading to the inhibition of gene transcription.[3] In the ERE-luciferase assay, this antagonistic activity results in a dose-dependent decrease in luciferase expression and, consequently, a reduction in light signal.
Data Presentation
The following table summarizes the inhibitory concentration (IC50) values of this compound and its parent compound, tamoxifen, from various studies. It is important to note that IC50 values can vary depending on the cell line, specific assay conditions, and the endpoint measured.
| Compound | Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) |
| This compound | MCF-7 | Cell Viability (MTT) | Inhibition of cell proliferation | 3,200 |
| This compound | MCF-7 | Cell Viability | Inhibition of cell proliferation | 19,350 (24h) |
| This compound | T47D | Cell Viability | Inhibition of cell proliferation | 4,200 |
| This compound | BT-474 | Cell Viability | Inhibition of cell proliferation | 5,700 |
| This compound | CV-1 (transfected with ERRγ) | ERE-Luciferase Reporter | Inhibition of constitutive activity | 2,000 |
| Tamoxifen | MCF-7aro/ERE | ERE-Luciferase Reporter | Inhibition of E2-induced activity | 100 |
Signaling Pathway
The diagram below illustrates the classical estrogen signaling pathway and the antagonistic action of this compound.
Caption: Estrogen signaling and 4-OHT antagonism.
Experimental Workflow
The following diagram outlines the key steps of the ERE-luciferase reporter assay.
Caption: ERE-luciferase assay workflow.
Experimental Protocols
Materials
-
Cell Line: ER-positive human breast cancer cell line (e.g., MCF-7, T47D).
-
Cell Culture Medium: Phenol (B47542) red-free Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS), 1% penicillin-streptomycin.
-
Plasmids:
-
ERE-luciferase reporter plasmid (containing multiple EREs upstream of a minimal promoter driving firefly luciferase).
-
Control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Transfection Reagent: Lipofectamine 2000 or a similar lipid-based transfection reagent.
-
Test Compounds:
-
This compound (dissolved in DMSO).
-
17β-Estradiol (E2) (dissolved in ethanol (B145695) or DMSO).
-
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent).
-
Equipment and Consumables:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of reading 96-well plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Phosphate-buffered saline (PBS).
-
Methods
1. Cell Seeding:
-
Culture ER-positive cells in phenol red-free medium with CS-FBS for at least 3-4 days prior to the experiment to deplete endogenous steroids.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Transfection:
-
On the following day, prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid. A typical ratio is 10:1 (ERE-luciferase:Renilla).
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh phenol red-free medium containing 10% CS-FBS and incubate for another 18-24 hours.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in phenol red-free medium.
-
Prepare a solution of 17β-Estradiol at a concentration that gives a submaximal response (e.g., 0.1-1 nM).
-
Remove the medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include the following controls:
-
Vehicle control (medium with DMSO).
-
E2 alone (positive control).
-
4-OHT at various concentrations in the presence of E2.
-
4-OHT alone at the highest concentration to check for any agonist activity.
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
4. Luciferase Assay:
-
After the incubation period, carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding the passive lysis buffer provided with the dual-luciferase assay kit (e.g., 20 µL per well).
-
Incubate at room temperature for 15 minutes with gentle shaking.
-
Following the manufacturer's instructions for the dual-luciferase assay system:
-
Add the luciferase assay reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence).
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
5. Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of 4-OHT that causes a 50% inhibition of the E2-induced luciferase activity.
Conclusion
The ERE-luciferase reporter assay is a powerful tool for characterizing the antiestrogenic activity of compounds like this compound. By providing a quantitative measure of ER antagonism, this assay is invaluable for the preclinical evaluation and development of SERMs and other endocrine therapies. Careful optimization of experimental conditions, including cell density, plasmid concentrations, and treatment times, is crucial for obtaining reliable and reproducible results.
References
Preparation of 4'-Hydroxytamoxifen Stock Solution for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxytamoxifen (4-OHT) is the active metabolite of Tamoxifen, a well-established Selective Estrogen Receptor Modulator (SERM).[1] Due to its higher affinity for the estrogen receptor (ER) compared to Tamoxifen, 4-OHT is extensively used in in vitro studies to investigate estrogen receptor signaling pathways and to induce temporal control of gene expression in Cre-ERT2 systems.[1] The accuracy and reproducibility of such experiments are critically dependent on the correct preparation and storage of 4-OHT stock solutions. This document provides a detailed protocol for the preparation, storage, and use of 4-OHT in cell culture applications.
Mechanism of Action
This compound acts as a SERM by binding to estrogen receptors.[1] This binding induces a conformational change in the receptor, which can lead to either agonistic or antagonistic effects on estrogen-dependent gene expression, depending on the cell type.[1] In the context of the widely used Cre-ERT2 system, 4-OHT binding to the modified ligand-binding domain of the Cre recombinase fused to the estrogen receptor (Cre-ERT2) induces its translocation to the nucleus, enabling site-specific DNA recombination.
Below is a simplified diagram illustrating the mechanism of action of this compound in a cell.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and use of this compound solutions.
Table 1: Physical and Chemical Properties
| Parameter | Value |
| Molecular Weight | 387.51 g/mol [1] |
| Appearance | Crystalline solid |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| Ethanol (B145695) | ~20 mg/mL (~50 mM) | Heating may be required for complete dissolution. |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL to 5.1 mM | Lower solubility compared to ethanol. |
| Dimethylformamide (DMF) | ≤ 50 mM | |
| Aqueous Buffers | Sparingly soluble | For aqueous solutions, first dissolve in ethanol and then dilute. |
Table 3: Recommended Concentrations and Storage
| Parameter | Recommendation | Notes |
| Recommended Stock Concentration | 10 mM | A higher concentration may be prepared depending on experimental needs. |
| Recommended Working Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent. |
| Storage of Solid Compound | 2–8°C, desiccated, protected from light | |
| Storage of Stock Solution | -20°C, protected from light, aliquoted | Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.
Materials:
-
This compound powder (e.g., Sigma-Aldrich H7904)
-
100% Ethanol (Anhydrous)
-
Sterile, light-protected microcentrifuge tubes or vials (e.g., amber tubes)
-
0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, weigh out 3.88 mg of this compound (Molecular Weight = 387.51 g/mol ).
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile, light-protected tube.
-
Add the appropriate volume of 100% ethanol (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, you may warm the solution to 37°C or 55°C for a few minutes and vortex again.
-
-
Sterilization:
-
To ensure the sterility of the stock solution for cell culture use, filter it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Properly stored stock solutions in ethanol are stable for at least a few months.
-
Preparation of Working Solution:
-
To prepare a working solution, dilute the 10 mM stock solution directly into your cell culture medium to the desired final concentration.
-
For example, to make a 1 µM working solution in 10 mL of media, add 1 µL of the 10 mM stock solution.
-
Note: The final concentration of ethanol in the cell culture medium should be kept low (typically below 0.1%) to avoid cellular toxicity.
The following diagram outlines the experimental workflow for preparing the this compound stock solution.
References
Troubleshooting & Optimization
Dealing with tamoxifen resistance in MCF-7 cells treated with 4'-Hydroxytamoxifen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with 4'-Hydroxytamoxifen treatment and the development of resistance in MCF-7 breast cancer cells.
Troubleshooting Guides
This section addresses common problems encountered during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Difficulty in Establishing a Tamoxifen-Resistant MCF-7 Cell Line
Q1: My MCF-7 cells are not developing resistance to this compound (4-OHT) and are dying off.
A1: Establishing a stable tamoxifen-resistant MCF-7 cell line is a lengthy process that requires careful control of culture conditions. Here are some potential reasons for failure and troubleshooting recommendations:
-
Incorrect 4-OHT Concentration: The initial concentration of 4-OHT is critical. A concentration that is too high will lead to widespread cell death, whereas a concentration that is too low may not apply sufficient selective pressure.
-
Presence of Estrogens in Culture Medium: Standard cell culture medium often contains components with estrogenic activity that can interfere with the action of tamoxifen (B1202).
-
Phenol (B47542) Red: This pH indicator has weak estrogenic properties.[2][3]
-
Standard Fetal Bovine Serum (FBS): Contains endogenous estrogens.[2]
-
Recommendation: Use phenol red-free medium and charcoal-stripped fetal bovine serum (CSS) to eliminate estrogenic interference.
-
-
Inadequate Culture Duration: The development of resistance is a gradual process.
-
Recommendation: Be patient. It can take several months (e.g., 6-12 months) of continuous culture with 4-OHT to establish a resistant cell line.
-
Q2: My tamoxifen-resistant MCF-7 (MCF-7/TR) cells are growing very slowly and detaching from the culture dish.
A2: It is common for tamoxifen-resistant MCF-7 cells to exhibit a slower growth rate compared to the parental cell line. Cell detachment may be due to the stress of drug selection or alterations in cell adhesion properties.
-
Recommendation:
-
Handle the cells gently during subculturing. Avoid vigorous shaking of the flask.
-
Consider using culture flasks pre-coated with attachment factors like poly-L-lysine or fibronectin to enhance cell adhesion.
-
Ensure you are using appropriate culture vessels, such as T-75 flasks.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Q1: I am observing high variability in my cell viability assay (e.g., MTT, XTT) results.
A1: High variability in cell viability assays can arise from several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for accuracy.
-
-
Solvent Toxicity: 4-OHT is often dissolved in ethanol (B145695) or DMSO, which can be toxic to cells at high concentrations.
-
Recommendation: Keep the final solvent concentration in the culture medium low (typically below 0.1%). Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
-
-
Inaccurate Incubation Times: The incubation time for the viability reagent is crucial for optimal signal development.
-
Recommendation: Adhere strictly to the manufacturer's protocol for incubation times. For MTT assays, a 3-4 hour incubation is common.
-
Q2: My Western blot results for key signaling proteins are not showing the expected changes in resistant cells.
A2: The development of tamoxifen resistance involves complex and sometimes variable changes in signaling pathways.
-
Recommendation:
-
Confirm Resistance: First, confirm that your cell line has indeed developed resistance using a cell viability assay to demonstrate a significant increase in the IC50 value for 4-OHT.
-
Check Multiple Pathways: Resistance is not always driven by a single pathway. Investigate multiple key signaling pathways known to be involved in tamoxifen resistance, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Antibody Validation: Ensure that the primary antibodies you are using are specific and validated for the target proteins.
-
Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways involved in 4-Hydroxytamoxifen resistance in MCF-7 cells?
A1: Acquired resistance to 4-OHT in MCF-7 cells is often multifactorial, involving the activation of alternative signaling pathways that promote cell survival and proliferation. Key pathways include:
-
PI3K/Akt/mTOR Pathway: Enhanced signaling through this pathway is a common mechanism of resistance. Activation of Akt promotes cell survival and can override the growth-inhibitory effects of tamoxifen.
-
MAPK/ERK Pathway: Upregulation of the MAPK/ERK pathway can also contribute to tamoxifen resistance.
-
Receptor Tyrosine Kinases (RTKs): Overexpression or activation of RTKs such as HER2 (ErbB2) and EGFR can lead to the activation of downstream PI3K/Akt and MAPK/ERK signaling, promoting resistance.
-
Estrogen Receptor Alpha (ERα) Variants: The expression of ERα variants, such as ERα36, can mediate non-genomic estrogen signaling and contribute to tamoxifen resistance.
Q2: How can I confirm that my MCF-7 cell line has developed resistance to 4-Hydroxytamoxifen?
A2: Confirmation of resistance should be based on multiple lines of evidence:
-
Cell Viability/Proliferation Assays: Perform a dose-response curve with 4-OHT on both the parental and suspected resistant cell lines. The resistant line should exhibit a significantly higher IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Colony Formation Assay: Resistant cells should be able to form colonies in the presence of 4-OHT concentrations that inhibit colony formation in the parental cells.
-
Gene and Protein Expression Analysis: Analyze the expression of known markers of tamoxifen resistance. For instance, resistant cells may show altered expression of ERα and its target genes, as well as upregulation of proteins in the PI3K/Akt or MAPK pathways.
Q3: What are the expected morphological changes in MCF-7 cells after developing tamoxifen resistance?
A3: Tamoxifen-resistant MCF-7 cells may undergo morphological changes, often transitioning from a classic cobblestone-like epithelial appearance to a more elongated, spindle-shaped mesenchymal phenotype. This is often associated with an epithelial-to-mesenchymal transition (EMT), which can also lead to increased cell motility and invasion.
Data Presentation
Table 1: Comparison of IC50 Values for 4-Hydroxytamoxifen in Sensitive and Resistant MCF-7 Cells
| Cell Line | 4-Hydroxytamoxifen IC50 (µM) | Reference |
| MCF-7 (Parental) | 0.5 | |
| MCF-7/TR | 3.8 | |
| MCF-7 (Parental) | 3.2 | |
| MCF-7 (Parental) | ~12 | |
| MCF-7 (Parental) | 13.57 | |
| MCF-7/TAM | 29.91 | |
| MCF-7 (Parental) | 12 | |
| MCF-7 (48h incubation) | 21.42 | |
| MCF-7 (72h incubation) | 21.42 |
Table 2: Relative Expression of Key Proteins in Tamoxifen-Resistant (MCF-7/TR) vs. Sensitive (MCF-7) Cells
| Protein | Change in Resistant Cells | Pathway | Reference |
| p-Akt | Increased | PI3K/Akt/mTOR | |
| p-ERK1/2 | Increased | MAPK/ERK | |
| HER2/neu (ErbB2) | Increased | RTK Signaling | |
| EGFR | Increased | RTK Signaling | |
| ERα | Decreased/Altered | Estrogen Signaling | |
| IGF-1R | Decreased | RTK Signaling | |
| Integrin β1 | Increased | Cell Adhesion |
Experimental Protocols
Protocol 1: Generation of a Tamoxifen-Resistant MCF-7 Cell Line
-
Cell Culture: Culture parental MCF-7 cells in phenol red-free DMEM supplemented with 10% charcoal-stripped FBS and penicillin/streptomycin.
-
Initial Treatment: Introduce 4-Hydroxytamoxifen to the culture medium at a starting concentration of 0.1 µM.
-
Continuous Culture: Continuously culture the cells in the presence of 0.1 µM 4-OHT, changing the medium every 2-3 days. A significant amount of cell death is expected initially.
-
Dose Escalation: Once the surviving cells have repopulated the flask and are growing steadily, gradually increase the concentration of 4-OHT in a stepwise manner (e.g., to 0.5 µM, then 1.0 µM, and so on), allowing the cells to adapt at each concentration.
-
Maintenance: Once a stable resistant phenotype is achieved (confirmed by a significant increase in the IC50 value), the tamoxifen-resistant cell line (e.g., MCF-7/TamR) can be maintained in culture with a maintenance dose of 4-OHT (e.g., 1 µM).
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed MCF-7 cells (both parental and resistant) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of 4-Hydroxytamoxifen (and a vehicle control) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-p-ERK, anti-ERα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from parental and resistant MCF-7 cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and gene-specific primers.
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
Visualizations
Caption: Key signaling pathways implicated in tamoxifen resistance.
References
Technical Support Center: Enhancing Recombination Efficiency with 4'-Hydroxytamoxifen in Transgenic Mice
This technical support center is designed for researchers, scientists, and drug development professionals working with 4'-Hydroxytamoxifen (4-OHT) for inducible gene recombination in Cre-ERT2 transgenic mouse models. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help optimize your experiments and address common challenges.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the 4-OHT inducible Cre/loxP system.
Issue 1: Incomplete or No Cre-mediated Recombination
-
Question: I've administered 4-OHT to my CreERT2 mice, but I'm observing low or no recombination of my floxed allele. What could be the issue?
-
Answer: Several factors can lead to inefficient recombination. Consider the following:
-
Suboptimal Dosage and Duration: The dose and duration of 4-OHT administration are critical and often mouse line-dependent.[1][2] You may need to optimize the dosing regimen for your specific Cre driver line and target tissue.[2]
-
4-OHT Solution Preparation and Stability: 4-OHT is the active metabolite of tamoxifen (B1202) but is less stable.[1][3] Its activity can diminish over time, especially when stored in solution. It is recommended to prepare fresh solutions or use aliquots stored for less than 4-6 weeks. Ensure the 4-OHT is fully dissolved before administration, as precipitation is a common issue. Heating aged aliquots may help redissolve the compound and can reinstate its induction potential.
-
Administration Route: The route of administration can impact recombination efficiency. Intraperitoneal (IP) injection is common, but other methods like oral gavage or subcutaneous injection can be used. The classic method of dissolving 4-OHT in corn oil for IP injections can sometimes lead to variable timing and levels of induction.
-
Pharmacokinetic Variability: The delivery vehicle and route can affect the bioavailability of 4-OHT. Solutions in Cremophor EL have been shown to reduce variability in pharmacokinetic parameters.
-
Issue 2: "Leaky" or Background Recombination
-
Question: I'm observing recombination in my control mice that have not been treated with 4-OHT. What causes this and how can I minimize it?
-
Answer: This phenomenon, known as "leaky" Cre activity or background recombination, can occur even with inducible systems like CreERT2.
-
Causes of Leakiness: Ligand-independent Cre activity can happen due to the proteolysis of the Cre fusion protein or when the CreERT2 system is expressed under a strong promoter. Some reporter lines are also more susceptible to basal CreERT2 activity. This can lead to unintended gene deletion in the absence of tamoxifen.
-
Minimizing Leakiness:
-
Breeding Strategy: It is strongly recommended to maintain the CreER in a heterozygous state to reduce background recombination. Breeding CreER(T2) negative females with CreER(T2) positive males can also help, as embryos may be exposed to the protein from CreER(T2) carrying mothers.
-
Reporter Line Selection: Some reporter lines, like mTmG and R26-YFP, have a higher threshold for basal CreERT2 leakage compared to others like R26-tdTomato.
-
Careful Controls: It is crucial to include untreated or vehicle-injected Cre-positive mice as controls in your experimental design to accurately assess the level of background recombination.
-
-
Issue 3: Toxicity and Adverse Effects
-
Question: My mice are showing signs of illness after 4-OHT administration. What are the signs of toxicity and how can I mitigate them?
-
Answer: Tamoxifen and its metabolites can cause adverse effects.
-
Signs of Toxicity: Common signs include transient weight loss (15-20%), hunched posture, piloerection (hair standing on end), reduced mobility, and general malaise. More severe toxicities can include reproductive organ damage and sterility. In some cases, tamoxifen-induced animals may experience severe diarrhea and lethality.
-
Mitigation Strategies:
-
Dose Optimization: Use the minimal effective dose that achieves the desired recombination efficiency. High doses do not necessarily increase the rate of recombination and can lead to metabolic stress.
-
Vehicle Selection: While corn oil and sunflower oil are common vehicles, ensure they are fresh and sterile to avoid inflammation.
-
Monitoring: Closely monitor the mice during and after the treatment period for any adverse reactions. Provide supportive care, such as high-energy foods, if necessary.
-
Consider Alternatives: Studies have shown that 4-OHT may not induce adverse cardiotoxicity in some mouse models, unlike tamoxifen.
-
-
Frequently Asked Questions (FAQs)
Q1: Should I use Tamoxifen or 4-Hydroxytamoxifen (4-OHT)?
A1: The choice depends on your experimental needs. 4-OHT is the active metabolite of tamoxifen and directly binds to the ERT2 domain, offering more precise and rapid Cre activation. This is ideal for studies requiring stringent temporal control. Tamoxifen is more stable and often preferred for systemic or long-term induction, but it requires metabolic activation in the liver, which can introduce variability.
Q2: What is the optimal dose and administration route for 4-OHT?
A2: There is no universal protocol, as the optimal regimen depends on the Cre-driver line, target tissue, mouse age, and desired recombination efficiency. Dosages for intraperitoneal (IP) injection typically range from 20-80 mg/kg of body weight. The duration of injections can vary from a single day to several consecutive days. It is crucial to empirically determine the optimal protocol for each specific mouse line and experimental goal.
Q3: How should I prepare and store 4-OHT solutions?
A3: 4-OHT has limited stability in solution. It is often dissolved in ethanol (B145695) first and then diluted in a carrier oil like corn or sunflower oil.
-
Preparation: A common method is to dissolve 4-OHT in 100% ethanol (e.g., at 20-100 mg/mL) with heating and sonication, and then dilute it to the final concentration (e.g., 10 mg/mL) in warm oil.
-
Storage: Undissolved 4-OHT powder should be stored desiccated and protected from light at 2–8 °C. Stock solutions in ethanol or DMSO can lose potency within weeks, even when stored at -20°C or -80°C. It is best to use freshly prepared solutions or use aliquots that have been stored for less than 4-6 weeks, protected from light.
Q4: My 4-OHT solution has precipitates. Can I still use it?
A4: Precipitation of 4-OHT, especially in ethanol stocks stored at -20°C, is common. It is crucial to ensure the 4-OHT is fully redissolved before administration for accurate dosing. You can warm the solution and vortex or shake it until it becomes clear. Heating aged aliquots of 4-OHT has been shown to restore their potency.
Data Presentation
Table 1: 4-Hydroxytamoxifen (4-OHT) Administration Parameters for Intraperitoneal (IP) Injection
| Parameter | Value | Notes | References |
| Dosage | 20 - 80 mg/kg body weight | Can be adjusted based on recombination efficiency and potential toxicity. | |
| Concentration | 10 mg/mL | A commonly used stock concentration. | |
| Vehicle | Corn oil or Sunflower oil with Ethanol | 4-OHT is first dissolved in ethanol and then diluted in oil. | |
| Injection Volume | ~100 µL | Dependent on the final concentration and desired dosage. | |
| Frequency | Once daily for 1 to 7 days | Depends on the transgenic line and desired recombination level. |
Table 2: Comparison of 4-OHT and Endoxifen for CreERT2 Induction
| Compound | Potency | Stability in Solution | Recommendation for Use | References |
| trans-4-Hydroxytamoxifen (4-OHT) | Higher | Lower (activity diminishes over time due to precipitation) | Best for experiments requiring the highest possible recombination efficiency. Use fresh aliquots. | |
| Endoxifen | Lower (~half the activity of fresh 4-OHT) | Higher (stable over several months) | Recommended for long-term studies or when experimental consistency over time is paramount. |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Injection of 4-Hydroxytamoxifen
This protocol is adapted from established procedures for inducing CreER-mediated recombination in transgenic mice.
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder
-
100% Ethanol
-
Sunflower oil or Corn oil
-
Sonicator
-
Heating block or water bath
-
1 mL syringes with 21- to 27-gauge needles
Procedure:
-
Prepare 4-OHT Stock Solution:
-
Dissolve 4-OHT powder in 100% ethanol to a concentration of 50-100 mg/mL.
-
To aid dissolution, sonicate the mixture for approximately 15 minutes at 55°C.
-
-
Prepare Final Injection Solution:
-
Warm the carrier oil (sunflower or corn oil) to at least 37°C (65°C is also effective).
-
Add the warm oil to the ethanol-4-OHT solution to achieve a final 4-OHT concentration of 10 mg/mL.
-
Sonicate the final mixture again for 15 minutes at 55°C to ensure it is well-emulsified.
-
Crucially, use the final solution within 2 hours of preparation due to its limited stability.
-
-
Administration:
-
Weigh the mouse to accurately calculate the required injection volume based on the desired dosage (e.g., 50-80 mg/kg).
-
Draw the calculated volume of the 4-OHT solution into the syringe.
-
Gently restrain the mouse and locate the injection site in the lower abdomen, to either the left or right of the midline.
-
Insert the needle at a shallow angle to avoid puncturing internal organs and inject the solution.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any adverse reactions following the injection.
-
Mandatory Visualization
Caption: Mechanism of 4-OHT-induced Cre-loxP recombination.
Caption: Experimental workflow for 4-OHT induction in mice.
References
Validation & Comparative
Potency Face-Off: 4'-Hydroxytamoxifen vs. Endoxifen in ER+ Breast Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
Tamoxifen (B1202), a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, is a prodrug that requires metabolic activation to exert its therapeutic effects. Its two primary active metabolites, 4'-hydroxytamoxifen (4-OHT) and endoxifen (B1662132), are significantly more potent than the parent compound. This guide provides a detailed comparison of the potency of 4-OHT and endoxifen in ER+ breast cancer cells, supported by experimental data, to elucidate their distinct pharmacological profiles and clinical relevance.
At a Glance: Key Differences
While both metabolites are potent antiestrogens, a critical distinction lies in their steady-state plasma concentrations in patients undergoing tamoxifen therapy and their differential effects on the estrogen receptor alpha (ERα) protein. Endoxifen is generally found at higher concentrations than 4-OHT, and notably, at clinically relevant concentrations, it induces the degradation of ERα, a mechanism not shared by 4-OHT.
Quantitative Comparison of Potency
The following tables summarize key quantitative data comparing the bioactivity of this compound and endoxifen.
Table 1: Estrogen Receptor α (ERα) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Estradiol (B170435) (100%) | Reference(s) |
| This compound | ~178-188% | [1] |
| Endoxifen | ~188% | [1] |
Table 2: Inhibition of ER+ Breast Cancer Cell Proliferation (IC50 Values)
| Cell Line | Condition | This compound IC50 | Endoxifen IC50 | Reference(s) |
| MCF-7 | Estradiol-deprived | ~10 nM - 29 nM | ~100 nM | [1][2][3] |
| MCF-7 | In presence of 1 nM Estradiol | ~50 nM | ~500 nM |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, serum concentration, and assay duration.
Mechanistic Divergence: ERα Stability
A pivotal difference in the mechanism of action between 4-OHT and endoxifen is their effect on ERα protein levels.
-
This compound: Tends to stabilize the ERα protein.
-
Endoxifen: At higher, clinically relevant concentrations, endoxifen induces the ubiquitination and subsequent degradation of the ERα protein via the proteasome pathway. This action is more akin to that of pure antiestrogens like fulvestrant.
This differential effect on ERα degradation may contribute to a more profound and sustained inhibition of estrogen signaling by endoxifen.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Detailed Experimental Protocols
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of 4-OHT and endoxifen to the estrogen receptor.
Methodology:
-
Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled competitor (4-OHT, endoxifen, or unlabeled estradiol as a positive control).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand using methods such as hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated to represent the affinity of the competitor for the receptor.
MCF-7 Cell Proliferation (MTT) Assay
Objective: To assess the anti-proliferative effects of 4-OHT and endoxifen on ER+ breast cancer cells.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with a range of concentrations of 4-OHT or endoxifen. Experiments can be conducted in the presence or absence of estradiol to assess the ability of the metabolites to inhibit estrogen-stimulated growth.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot for ERα Degradation
Objective: To determine the effect of endoxifen and 4-OHT on ERα protein levels.
Methodology:
-
Cell Treatment: ER+ breast cancer cells (e.g., MCF-7) are treated with endoxifen, 4-OHT, or a vehicle control for a specified time course (e.g., 0, 4, 8, 12, 24 hours). A cycloheximide chase can be included to inhibit new protein synthesis and specifically observe protein degradation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified, and ERα levels are normalized to a loading control (e.g., β-actin).
Conclusion
While both this compound and endoxifen are highly potent antiestrogenic metabolites of tamoxifen, the available evidence suggests that endoxifen may be the more clinically significant metabolite for most patients. This is primarily due to its higher plasma concentrations and its unique ability to induce ERα degradation. Although in vitro studies indicate that 4-OHT can be more potent at inhibiting cell proliferation at lower concentrations, the in vivo context of drug exposure and the distinct mechanism of ERα degradation position endoxifen as a key driver of tamoxifen's therapeutic efficacy. Understanding these differences is crucial for the development of novel endocrine therapies and for personalizing treatment strategies for patients with ER+ breast cancer.
References
A Head-to-Head Comparison of 4'-Hydroxytamoxifen and Tamoxifen in In Vitro Settings
For researchers, scientists, and drug development professionals, understanding the nuances of tamoxifen's activity is critical. While tamoxifen (B1202) is a widely used selective estrogen receptor modulator (SERM) for estrogen receptor-positive (ER+) breast cancer, it is, in fact, a prodrug. Its therapeutic efficacy is largely attributed to its active metabolites, primarily 4'-hydroxytamoxifen. This guide provides a comprehensive in vitro comparison of this compound and its parent compound, tamoxifen, supported by experimental data and detailed methodologies.
Tamoxifen undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to more potent compounds.[1] Among these, this compound is a key metabolite that exhibits significantly higher potency in its antiestrogenic effects compared to tamoxifen.[1][2] This increased potency is a result of its higher binding affinity for the estrogen receptor and greater efficacy in inhibiting the proliferation of ER+ breast cancer cells.[1][3]
Quantitative Comparison of In Vitro Activity
The following tables summarize the quantitative data from various in vitro studies, highlighting the superior potency of this compound over tamoxifen.
Table 1: Estrogen Receptor α (ERα) Binding Affinity
| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Fold Difference vs. Tamoxifen |
| Tamoxifen | ~7% | - |
| This compound | ~178% | ~25-fold higher |
Data compiled from multiple sources indicate a significantly higher affinity of this compound for the estrogen receptor.
Table 2: Inhibition of ER+ Breast Cancer Cell Proliferation (IC50 Values)
| Cell Line | Compound | IC50 |
| MCF-7 | Tamoxifen | ~0.79 µM to 10.045 µM |
| MCF-7 | This compound | ~0.029 µM to 19.35 µM |
| T47D | Tamoxifen | Consistently higher than 4'-OHT |
| T47D | This compound | Low nanomolar range |
IC50 values represent the concentration of a compound required to inhibit cell growth by 50%. Data indicates that this compound is approximately 30 to 100 times more potent than tamoxifen in inhibiting the growth of MCF-7 cells.
Mechanism of Action: A Tale of Two Affinities
The primary mechanism of action for both tamoxifen and this compound involves competitive binding to the estrogen receptor (ER), preventing estrogen from binding and activating the receptor. However, the significantly higher binding affinity of this compound for the ER leads to a more potent antagonist effect in ER+ breast cancer cells.
Upon binding to the ER, both compounds induce a conformational change in the receptor. This altered receptor-ligand complex then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA. In breast cancer cells, this binding complex recruits co-repressors, leading to the downregulation of estrogen-responsive genes that are crucial for cell proliferation and survival, ultimately causing cell cycle arrest, typically at the G0/G1 phase.
Mechanism of action for tamoxifen and this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a known ligand, such as radiolabeled estradiol (B170435).
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
Radiolabeled estradiol ([3H]-E2)
-
Unlabeled estradiol (for standard curve)
-
Test compounds (tamoxifen and this compound)
-
Assay buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled estradiol in the assay buffer.
-
Incubation: In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-E2, and varying concentrations of either unlabeled estradiol or the test compounds.
-
Equilibrium: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Washing: Wash the HAP pellets multiple times with assay buffer to remove any unbound [3H]-E2.
-
Quantification: Add scintillation fluid to the HAP pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [3H]-E2 against the log concentration of the competitor. The IC50 value (the concentration of the competitor that displaces 50% of the bound [3H]-E2) is determined from this curve. The relative binding affinity (RBA) is calculated by dividing the IC50 of estradiol by the IC50 of the test compound and multiplying by 100.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (tamoxifen and this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the ER+ breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of tamoxifen or this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Experimental workflow for the MTT cell viability assay.
References
Unveiling the Antiestrogenic Potency of 4'-Hydroxytamoxifen: A Comparative Guide Using Reporter Assays
For researchers and drug development professionals in the field of endocrine therapies, the robust in vitro validation of a compound's activity is a critical first step. This guide provides an objective comparison of the antiestrogenic effects of 4'-hydroxytamoxifen, a primary active metabolite of tamoxifen, against other selective estrogen receptor modulators (SERMs).[1] The comparisons are supported by experimental data from reporter assays, complete with detailed methodologies and visual representations of the underlying biological and experimental workflows.
This compound is a potent antagonist of the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers.[1] Its antiestrogenic activity is frequently benchmarked against its parent drug, tamoxifen, and other relevant SERMs such as endoxifen (B1662132) and raloxifene.[1] Reporter gene assays are a fundamental tool for quantifying the potency of these compounds by measuring their ability to inhibit estrogen-induced gene expression.[1]
Comparative Performance of SERMs in Estrogen Receptor Reporter Assays
The following table summarizes the quantitative data on the inhibitory or effective concentrations of this compound and other SERMs from various studies. It is important to note that direct comparison of absolute IC50/EC50 values between different studies can be challenging due to variations in experimental conditions, cell lines, and reporter constructs. However, the relative potencies observed within each study provide valuable insights into the antiestrogenic activity of these compounds.
| Compound | Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) | Reference |
| This compound | MCF-7 | MTT Cell Viability | EC50 | 10,490 | [1] |
| This compound | MCF-7 | Cell Viability | IC50 | 19,350 (24h) | |
| Tamoxifen | MCF-7aro/ERE | ERE-Luciferase | IC50 | 100 | |
| Endoxifen | MCF-7 | MTT Cell Viability | EC50 | 5,910 |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration.
Experimental Protocols
A standard and widely used method to validate the antiestrogenic activity of compounds like this compound is the Estrogen Response Element (ERE)-luciferase reporter assay. This assay typically utilizes an ER-positive breast cancer cell line, such as MCF-7 or T47D, which has been transfected with a reporter plasmid. This plasmid contains multiple copies of the ERE sequence upstream of a minimal promoter that drives the expression of a reporter gene, most commonly firefly luciferase.
Materials:
-
ERα-positive cells (e.g., MCF-7)
-
Cell culture medium and supplements
-
ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
17β-estradiol (E2)
-
This compound and other SERMs for comparison
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Plate ERα-positive cells in a multi-well plate at a suitable density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Hormone Deprivation: After transfection, replace the medium with a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove any endogenous estrogens. Incubate for 24-48 hours.
-
Compound Treatment: Treat the cells with a constant, low concentration of 17β-estradiol (to induce luciferase expression) in combination with a range of concentrations of this compound or other SERMs. Include appropriate controls (vehicle control, E2 alone).
-
Incubation: Incubate the cells with the compounds for a defined period, typically 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The antiestrogenic activity is determined by the reduction in E2-induced luciferase expression. Calculate IC50 values by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanisms and Methods
To better understand the biological context and the experimental process, the following diagrams illustrate the signaling pathway of this compound and the workflow of a typical reporter assay.
Caption: Canonical signaling pathway of this compound's antiestrogenic action.
Caption: Workflow for an ERE-luciferase reporter assay to assess SERM activity.
References
A Comparative Analysis of 4'-Hydroxytamoxifen and Endoxifen on Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two key active metabolites of tamoxifen (B1202), 4'-hydroxytamoxifen (4-OHT) and endoxifen (B1662132), on the degradation of Estrogen Receptor Alpha (ERα). This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of ER-positive breast cancer. Its therapeutic efficacy is largely attributed to its active metabolites, 4-OHT and endoxifen. While both are potent antagonists of ERα, their mechanisms of action diverge significantly concerning the stability of the receptor. Emerging evidence demonstrates that at clinically relevant concentrations, endoxifen induces the degradation of ERα through the ubiquitin-proteasome pathway , a mechanism akin to that of selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766). In stark contrast, 4-OHT has been shown to stabilize the ERα protein . This fundamental difference in their molecular pharmacology may have significant implications for therapeutic efficacy and the development of resistance.
Data Presentation: Quantitative Effects on ERα Levels
The following table summarizes the differential effects of this compound and endoxifen on ERα protein levels as determined by in vitro studies, primarily in ER-positive breast cancer cell lines such as MCF-7.
| Compound | Concentration | Cell Line | Duration of Treatment | Effect on ERα Protein Levels | Reference |
| This compound | 1 µM | MCF-7 | 24 hours | Stabilization/Upregulation | [1] |
| 100 nM | MDA-MB-231 (ERα-transfected) | 24 hours | Stabilization | [2] | |
| Endoxifen | 100 nM - 1 µM | MCF-7, T47D | 24 hours | Significant Degradation | [3] |
| 40 nM | MCF-7 | 24 hours | No significant degradation | [3] | |
| 20 nM | MCF-7 | 24 hours | No significant degradation | [3] | |
| 10 nM | MCF-7 | 24 hours | Substantial degradation |
Note: The degradation of ERα by endoxifen is concentration-dependent, with significant degradation observed at concentrations typically found in patients who are extensive metabolizers of the CYP2D6 enzyme. Lower concentrations, characteristic of poor metabolizers, do not induce significant degradation.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and endoxifen on ERα stability are rooted in their distinct interactions with the receptor and subsequent engagement of cellular protein degradation machinery.
This compound: Receptor Stabilization
This compound binds to ERα, inducing a conformational change that promotes receptor stability. This stabilized complex can interact with co-repressors to inhibit the transcription of estrogen-responsive genes. However, the persistence of the ERα protein may contribute to the development of resistance.
Endoxifen: Receptor Degradation via the Ubiquitin-Proteasome Pathway
Endoxifen, at sufficient concentrations, not only acts as a competitive antagonist but also targets ERα for degradation. This process is initiated by the binding of endoxifen to ERα, which likely induces a conformational change that makes the receptor susceptible to ubiquitination by E3 ubiquitin ligases. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. This dual mechanism of action—antagonism and degradation—may lead to a more profound and sustained inhibition of estrogen signaling.
Experimental Protocols
Detailed methodologies for assessing the effects of this compound and endoxifen on ERα degradation are provided below.
Western Blot Analysis of ERα Protein Levels
This protocol outlines the steps to quantify ERα protein levels in breast cancer cells following treatment with this compound or endoxifen.
1. Cell Culture and Treatment:
-
Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Replace the medium with phenol (B47542) red-free RPMI 1640 containing 5% charcoal-stripped FBS for 24 hours to reduce background estrogenic effects.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 1 µM) or endoxifen (e.g., 20 nM, 40 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) for 24 hours.
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein such as β-actin or GAPDH.
Cycloheximide (B1669411) Chase Assay for ERα Stability
This protocol is used to determine the half-life of the ERα protein in the presence of this compound or endoxifen. Cycloheximide is a protein synthesis inhibitor; by blocking new protein synthesis, the degradation rate of existing proteins can be monitored over time.
1. Cell Culture and Treatment:
-
Follow the same cell culture and initial treatment steps as described in the Western Blot protocol (Section 1).
2. Cycloheximide Treatment:
-
After the 24-hour treatment with this compound or endoxifen, add cycloheximide to the culture medium at a final concentration of 50-100 µg/mL.
-
Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).
3. Sample Collection and Analysis:
-
At each time point, wash, lyse, and quantify the protein as described in the Western Blot protocol (Sections 2 and 3).
-
Perform SDS-PAGE and Western blotting for ERα and a loading control (Section 4).
4. Data Analysis:
-
Quantify the band intensities for ERα at each time point using densitometry.
-
Normalize the ERα signal to the loading control signal for each time point.
-
Plot the normalized ERα protein levels against time. The time at which the ERα level is reduced by 50% is the protein half-life.
Conclusion
The available evidence strongly indicates that this compound and endoxifen exert opposing effects on the stability of the ERα protein. While 4-OHT acts as a classical SERM by stabilizing the receptor and inhibiting its transcriptional activity, endoxifen exhibits a dual mechanism of action at clinically relevant concentrations, functioning as both an antagonist and a degrader of ERα. This degradation is mediated by the ubiquitin-proteasome system and may contribute to a more profound and durable antiestrogenic effect. These findings underscore the importance of considering the distinct molecular pharmacology of tamoxifen's active metabolites in the context of breast cancer therapy and the development of novel endocrine agents. Further research is warranted to fully elucidate the specific E3 ligases involved in endoxifen-mediated ERα degradation and to explore the clinical implications of these differential effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and LC-MS/MS for the Quantification of 4'-Hydroxytamoxifen
A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for 4'-Hydroxytamoxifen quantification.
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of drug metabolites is paramount. This compound, a primary active metabolite of Tamoxifen (B1202), plays a crucial role in the efficacy of breast cancer therapy. The choice of analytical methodology for its quantification directly impacts the reliability of clinical and research findings. This guide provides a comprehensive comparative analysis of two commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Executive Summary
Both HPLC and LC-MS/MS are powerful techniques for the quantification of this compound. LC-MS/MS is now widely considered the reference method due to its superior sensitivity and specificity, making it ideal for applications requiring the detection of trace levels of the analyte.[1][2][3] However, HPLC offers a cost-effective and reliable alternative, particularly for routine analysis where ultra-high sensitivity is not the primary requirement.[1][2] This guide will delve into the experimental protocols, performance characteristics, and a head-to-head comparison of these two methods to aid in the selection of the most appropriate technique for your specific research needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key quantitative parameters for the analysis of this compound using HPLC and LC-MS/MS, compiled from various validated methods.
| Performance Metric | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.48 ng/mL to 8.5 ng/mL | 0.1 ng/mL to 0.4 ng/mL |
| Linearity Range | Typically in the ng/mL to µg/mL range | Wide dynamic range, often from pg/mL to ng/mL |
| Accuracy (% Recovery) | 80-104.2% | 87.63-109.06% |
| Precision (%RSD) | < 10.53% | < 10.26% |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds | Excellent, highly selective due to mass-based detection |
| Run Time | ~16 minutes | ~4.5 - 13 minutes |
Table 1: Comparison of Quantitative Performance Parameters.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for both HPLC and LC-MS/MS analysis of this compound.
HPLC with Fluorescence Detection: Experimental Protocol
This method is suitable for the quantification of this compound in plasma samples.
1. Sample Preparation:
-
To 200 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding acetonitrile (B52724) under alkaline conditions.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of triethylammonium (B8662869) phosphate (B84403) buffer (pH 3.3) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 50 µL.
3. Detection:
-
Detector: Fluorescence detector.
-
Post-Column Irradiation: UV light exposure to induce fluorescence.
-
Excitation Wavelength: 256 nm.
-
Emission Wavelength: 380 nm.
LC-MS/MS: Experimental Protocol
This protocol outlines a highly sensitive method for the quantification of this compound in plasma or serum.
1. Sample Preparation:
-
To 50-100 µL of plasma or serum, add a deuterated internal standard.
-
Perform protein precipitation with acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile, both containing formic acid.
-
Flow Rate: 0.2 - 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple quadrupole mass spectrometer.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Mass Transition: For this compound, the transition m/z 388 → 72 is commonly monitored.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and LC-MS/MS analysis.
Caption: Workflow for this compound quantification using HPLC with fluorescence detection.
Caption: Workflow for this compound quantification using LC-MS/MS.
Discussion and Recommendations
The choice between HPLC and LC-MS/MS for this compound quantification is contingent upon the specific requirements of the study.
LC-MS/MS stands out for its exceptional sensitivity and selectivity. The ability to achieve low limits of quantification (in the pg/mL range) makes it indispensable for studies involving low drug dosages, analysis of limited sample volumes, or when investigating subtle pharmacokinetic variations. The high selectivity afforded by tandem mass spectrometry minimizes the risk of interference from other metabolites or endogenous compounds, ensuring highly accurate and reliable data. However, the initial investment in instrumentation and the operational costs can be significant.
HPLC with UV or fluorescence detection offers a robust and cost-effective alternative. While not as sensitive as LC-MS/MS, modern HPLC methods can achieve limits of quantification that are sufficient for many clinical and research applications, particularly for therapeutic drug monitoring where plasma concentrations are typically in the ng/mL range. The instrumentation is more widely available and less expensive to maintain. A study directly comparing the two methods found no significant differences in the mean concentrations of this compound measured in patient samples, confirming that a well-validated HPLC method can provide accurate and comparable results to LC-MS/MS.
References
4'-Hydroxytamoxifen's Impact on MCF-7 Cell Radiation Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of whether 4'-hydroxytamoxifen, the primary active metabolite of tamoxifen, alters the radiation sensitivity of MCF-7 human breast cancer cells. The information presented is based on available experimental data to assist researchers in oncology and drug development.
Executive Summary
Existing in-vitro evidence suggests that this compound does not significantly alter the radiation sensitivity of MCF-7 breast cancer cells. While this compound effectively inhibits the proliferation of these estrogen receptor-positive (ER+) cells, this cytostatic effect does not translate into a synergistic or antagonistic interaction with ionizing radiation in terms of cell killing. This guide will delve into the supporting data, experimental methodologies, and potential underlying mechanisms.
Comparison with Alternatives
While this compound alone does not appear to be a radiosensitizer in MCF-7 cells, other therapeutic strategies are being explored to enhance the efficacy of radiotherapy in breast cancer. These include:
-
Combination with other targeted agents: Research into combining radiotherapy with other agents that target different cellular pathways is ongoing. For example, isothiocyanates, found in cruciferous vegetables, have been shown to act synergistically with this compound to reduce MCF-7 cell viability and clonogenic potential.
-
Modulation of DNA repair pathways: The integrity of DNA repair mechanisms is a critical determinant of radiosensitivity. While one study showed that Tualang honey could reduce the DNA-damaging effects of this compound in non-cancerous MCF-10A cells by boosting DNA repair proteins Ku70 and Ku80, it enhanced the DNA damage in MCF-7 cells.
-
Development of tamoxifen-resistance models: Studies on tamoxifen-resistant MCF-7 cells are providing insights into the mechanisms of resistance and potential ways to overcome it.
Experimental Data
The primary evidence regarding the effect of this compound on MCF-7 cell radiosensitivity comes from clonogenic survival assays. The following table summarizes the key findings from a pivotal study in this area.
| Treatment Group | Radiation Dose (Gy) | Surviving Fraction (Relative to Control) | Conclusion | Reference |
| Control (MCF-7 + Estradiol) | 0 - 8 | Dose-dependent decrease | - | |
| This compound (10⁻⁷ M) | 0 - 8 | Not significantly different from control (p > 0.3) | This compound does not alter radiation sensitivity |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments relevant to assessing the interplay between this compound and radiation in MCF-7 cells.
Cell Culture and Treatment
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments investigating estrogenic effects, phenol (B47542) red-free medium with charcoal-stripped serum is used.
-
This compound Preparation: A stock solution of this compound (e.g., 10 mM in ethanol (B145695) or DMSO) is prepared and diluted to the final working concentration in the culture medium. A vehicle control (medium with the same final concentration of the solvent) should always be included.
-
Irradiation: Cells are irradiated at room temperature using a gamma-ray source (e.g., ¹³⁷Cs irradiator) at a specified dose rate.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, which is a measure of cell reproductive integrity.
-
Cell Seeding: Plate a known number of MCF-7 cells into 6-well plates. The number of cells seeded will depend on the radiation dose to ensure a countable number of colonies (50-150) per well.
-
Treatment: After allowing the cells to attach overnight, treat them with this compound or vehicle control for a predetermined duration (e.g., 24 hours).
-
Irradiation: Irradiate the cells with a range of radiation doses.
-
Incubation: Replace the treatment medium with fresh culture medium and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound and/or radiation as described above.
-
Cell Harvesting: At the desired time point post-treatment, harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
DNA Damage Assay (γ-H2AX Foci Formation)
This assay quantifies the formation of γ-H2AX foci, which are markers of DNA double-strand breaks.
-
Cell Treatment: Grow MCF-7 cells on coverslips in a multi-well plate and treat with this compound and/or radiation.
-
Fixation and Permeabilization: At specific time points after treatment, fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on the radiation sensitivity of MCF-7 cells.
Simplified Signaling Pathway
Differential Impact on Cardiac Myocyte Contractility: 4'-Hydroxytamoxifen vs. Raloxifene
A comparative analysis of two selective estrogen receptor modulators (SERMs) reveals contrasting effects on the fundamental contractile properties of isolated cardiac myocytes. While both 4'-hydroxytamoxifen (4OHT), the active metabolite of tamoxifen, and raloxifene (B1678788) are widely utilized in clinical settings, their direct, acute actions on the heart muscle cells are notably distinct. This guide synthesizes key experimental findings to provide a clear comparison for researchers and drug development professionals.
Experimental evidence demonstrates that this compound acutely suppresses cardiac myocyte contractility, whereas raloxifene exhibits a dual effect, either increasing or decreasing contractility depending on the experimental context, but generally showing an inhibitory action on key ion channels. These differences appear to stem from their distinct interactions with cellular signaling pathways, particularly concerning the estrogen receptor (ER) and calcium handling mechanisms.
Quantitative Comparison of Effects
The direct application of 4OHT and raloxifene to isolated cardiac myocytes has yielded quantifiable differences in contractility and calcium dynamics. 4OHT consistently leads to a dose-dependent decrease in both the amplitude of myocyte contraction and the associated intracellular calcium transient.[1][2][3] In contrast, studies have shown that raloxifene can increase the peak height of contraction and the amplitude of the calcium transient at certain concentrations, while other evidence points to an overall suppression of contractility through antagonism of L-type calcium channels.[1][4]
| Parameter | This compound (4OHT) | Raloxifene | Reference |
| Contraction Amplitude (Sarcomere Shortening) | Decreased | Increased or Decreased | |
| Calcium (Ca²⁺) Transient Amplitude | Decreased | Increased or Decreased | |
| Mechanism of Action | Likely Estrogen Receptor-Independent | Estrogen Receptor-Dependent | |
| Effect on L-type Ca²⁺ Current | Not explicitly detailed | Inhibitory | |
| Effect on Myocyte Relaxation | Slowed | Slowed |
Experimental Methodologies
The data presented are primarily derived from in vitro experiments utilizing isolated adult ventricular myocytes from rodent models. A general workflow for these experiments is outlined below.
Isolation of Cardiac Myocytes
Ventricular myocytes are enzymatically isolated from adult rat or guinea-pig hearts. The heart is typically cannulated and perfused with a collagenase-containing solution to digest the extracellular matrix, allowing for the gentle dissociation of individual rod-shaped myocytes.
Measurement of Myocyte Contractility and Calcium Transients
Isolated myocytes are placed in a chamber on an inverted microscope and superfused with a physiological salt solution. Contractility is assessed by measuring the change in sarcomere length or cell length during electrical field stimulation. Intracellular calcium transients are measured using fluorescent calcium indicators, such as Fura-2AM, where changes in fluorescence intensity correspond to changes in cytosolic calcium concentration.
Signaling Pathways and Mechanisms of Action
The divergent effects of 4OHT and raloxifene on cardiac myocyte contractility are rooted in their distinct molecular interactions.
This compound
The acute negative inotropic effects of 4OHT on cardiac myocytes appear to be independent of the classical estrogen receptor. Studies have shown that the functional effects of 4OHT are similar to those of its parent compound, tamoxifen, despite 4OHT being a much more potent activator of the estrogen receptor. This suggests an "off-target" effect, potentially involving direct interaction with ion channels or other signaling proteins. For instance, 4OHT has been shown to inhibit various potassium (K⁺) currents in ventricular myocytes, which could alter the action potential duration and indirectly affect calcium handling.
Raloxifene
In contrast to 4OHT, the effects of raloxifene on cardiac myocyte contractility are mediated through the estrogen receptor. The inhibitory actions of raloxifene on cell shortening and calcium transients can be abolished by pre-incubation with a specific ER antagonist, ICI 182,780. The downstream mechanism involves the antagonism of L-type calcium channels, leading to a reduction in calcium influx during excitation-contraction coupling. This ultimately results in a suppression of the calcium transient and, consequently, a decrease in the force of contraction. Some studies have also suggested that raloxifene can inhibit cardiac delayed rectifier potassium currents and voltage-gated sodium currents.
Conclusion
References
- 1. Direct, Differential Effects of Tamoxifen, 4-Hydroxytamoxifen, and Raloxifene on Cardiac Myocyte Contractility and Calcium Handling | PLOS One [journals.plos.org]
- 2. Direct, differential effects of tamoxifen, 4-hydroxytamoxifen, and raloxifene on cardiac myocyte contractility and calcium handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct, Differential Effects of Tamoxifen, 4-Hydroxytamoxifen, and Raloxifene on Cardiac Myocyte Contractility and Calcium Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raloxifene acutely suppresses ventricular myocyte contractility through inhibition of the L-type calcium current - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Gene Expression: A Comparative Guide to 4'-Hydroxytamoxifen and Its Alternatives
For researchers, scientists, and drug development professionals utilizing inducible gene expression systems, a critical consideration is the potential for off-target effects of the inducing agent. 4'-Hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen (B1202), is a widely used selective estrogen receptor modulator (SERM) for controlling the activity of fusion proteins, such as Cre-ERT2. However, its interaction with endogenous cellular pathways can lead to unintended changes in gene expression, potentially confounding experimental results. This guide provides a comparative analysis of the off-target gene expression changes induced by 4-OHT against two common alternatives: the tetracycline-inducible (Tet-On) system and the SERM Raloxifene (B1678788).
This comparison guide aims to provide an objective assessment based on available experimental data to aid researchers in selecting the most appropriate inducible system for their studies. We will delve into the mechanisms of action, present quantitative data on off-target effects, and provide detailed experimental protocols for their assessment.
Comparison of Inducible Systems: this compound vs. Alternatives
The choice of an inducible system significantly impacts the fidelity of an experiment. While 4-OHT offers rapid and potent induction, its biological activity extends beyond the intended target. The Tet-On system, typically induced by doxycycline (B596269), is generally considered to have a lower potential for pleiotropic effects on host cell gene expression.[1] Raloxifene, another SERM, presents an alternative with a distinct profile of on- and off-target activities.
Below is a summary of the key features of these systems:
| Feature | This compound (Cre-ERT2) | Tetracycline (B611298)/Doxycycline (Tet-On) | Raloxifene |
| Mechanism of Action | Binds to the mutated ligand-binding domain of the estrogen receptor (ERT2) fused to the protein of interest, inducing a conformational change and subsequent nuclear translocation and activity.[1] | Binds to the reverse tetracycline transactivator (rtTA) protein, which then binds to the tetracycline response element (TRE) in the promoter of the target gene to activate transcription.[1] | A selective estrogen receptor modulator that, like 4-OHT, binds to estrogen receptors, exhibiting tissue-specific agonist and antagonist effects.[2] |
| Induction Speed | Rapid | Relatively slower, dependent on transcription and translation.[1] | Rapid |
| Known Off-Target Effects | Can modulate the expression of endogenous estrogen-responsive genes. Interacts with other receptors such as G protein-coupled estrogen receptor (GPR30) and estrogen-related receptor γ (ERRγ). Can induce cellular stress and cytotoxicity at higher concentrations. | Doxycycline can affect mitochondrial function and gene expression. It has been shown to alter the expression of genes involved in cell proliferation, signal transduction, and immune responses. | Can also modulate the expression of endogenous estrogen-responsive genes. Exhibits a different side-effect profile compared to tamoxifen in clinical settings, suggesting a distinct pattern of off-target effects. |
Quantitative Analysis of Off-Target Gene Expression
Direct, side-by-side quantitative comparisons of off-target gene expression changes induced by 4-OHT and its alternatives are limited in the scientific literature. However, data from independent studies provide valuable insights into the extent of transcriptional alterations caused by each inducer.
| Inducer | Experimental System | Number of Differentially Expressed Genes/Transcripts | Reference |
| Doxycycline | mIMCD3 renal epithelial cells (6 days) | 2,643 transcripts | |
| Doxycycline | mIMCD3 renal epithelial cells (3 days) | 1,549 transcripts | |
| Tamoxifen | Ovariectomised rat uterus | Up- and down-regulation of 512 examined genes, including heat-shock protein 27, telomerase-associated protein 1, secretin, Wilms' tumour, and retinoblastoma genes. | |
| Raloxifene | Ovariectomised rat femur | Regulated 765 probe sets |
It is important to note that the data presented above were generated in different experimental contexts (cell types, organisms, and platforms), and therefore, direct comparisons should be made with caution. Nevertheless, the available data suggests that doxycycline can induce significant changes in the transcriptome. While a direct numerical comparison with 4-OHT is unavailable, the general consensus in the field is that the Tet-On system exhibits fewer off-target transcriptional effects.
Experimental Protocols
To accurately assess and compare the off-target gene expression profiles of 4-OHT and its alternatives, a robust and well-controlled experimental design is essential. RNA-sequencing (RNA-seq) is the current gold-standard for transcriptome-wide analysis.
Experimental Protocol: Assessing Off-Target Gene Expression using RNA-Sequencing
This protocol outlines a typical workflow for a comparative analysis of off-target effects.
1. Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., a cell line endogenously expressing the estrogen receptor or a cell line engineered with the respective inducible system) under standard conditions.
-
Divide the cells into the following experimental groups (with a minimum of three biological replicates per group):
-
Vehicle control (e.g., ethanol (B145695) for 4-OHT, water for doxycycline)
-
This compound treatment (at the desired induction concentration)
-
Doxycycline treatment (for cells with a Tet-On system, at the desired induction concentration)
-
Raloxifene treatment (at the desired concentration)
-
-
Treat the cells for a predetermined duration (e.g., 24 or 48 hours).
2. RNA Isolation and Quality Control:
-
Harvest the cells and isolate total RNA using a commercially available kit (e.g., TRIzol reagent or a column-based method).
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RNA Integrity Number [RIN] > 8) is crucial for reliable RNA-seq results.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the isolated total RNA. This process typically involves:
-
mRNA enrichment (poly-A selection) or ribosomal RNA (rRNA) depletion.
-
RNA fragmentation.
-
Reverse transcription to complementary DNA (cDNA).
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Quantify the number of reads mapping to each gene using tools like featureCounts or Salmon.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated between the treatment and control groups using statistical packages like DESeq2 or edgeR in the R programming environment.
-
Pathway and Gene Ontology (GO) Analysis: Use tools such as GSEA (Gene Set Enrichment Analysis) or DAVID to identify biological pathways and functions that are significantly enriched among the differentially expressed genes. This analysis provides insights into the biological consequences of the off-target effects.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound (4-OHT).
References
4'-Hydroxytamoxifen versus fulvestrant (ICI 182,780) in downregulating ERα
A Comparative Guide: 4'-Hydroxytamoxifen versus Fulvestrant (B1683766) (ICI 182,780) in ERα Downregulation
This guide provides a detailed comparison of this compound and fulvestrant (ICI 182,780), two key molecules in breast cancer research and treatment, focusing on their efficacy in downregulating Estrogen Receptor Alpha (ERα). The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Estrogen Receptor Alpha (ERα) is a crucial driver in the majority of breast cancers. Targeting ERα is a primary therapeutic strategy. This compound, the active metabolite of tamoxifen, is a Selective Estrogen Receptor Modulator (SERM), while fulvestrant is a Selective Estrogen Receptor Degrader (SERD). Their distinct mechanisms of action result in different downstream effects on ERα protein levels and pathway signaling.
Comparative Efficacy in ERα Downregulation
Fulvestrant is demonstrably more effective at downregulating ERα protein levels than this compound. While this compound can have mixed agonist/antagonist effects and does not typically lead to significant ERα degradation, fulvestrant acts as a pure antagonist that induces the degradation of the ERα protein.
Table 1: Comparative Efficacy of this compound and Fulvestrant on ERα
| Parameter | This compound | Fulvestrant (ICI 182,780) |
| Mechanism of Action | Selective Estrogen Receptor Modulator (SERM) | Selective Estrogen Receptor Degrader (SERD) |
| Effect on ERα Protein | Partial Agonist/Antagonist; Minimal Degradation | Pure Antagonist; Significant Degradation |
| Typical IC50 for ERα Binding | ~1-10 nM | ~0.1-1 nM |
| ERα Downregulation | < 20% | > 80% |
Experimental Protocols
Below are representative experimental protocols for assessing ERα downregulation by this compound and fulvestrant in a laboratory setting.
Cell Culture and Treatment
-
Cell Line: MCF-7 (ERα-positive human breast adenocarcinoma cell line).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Hormone Deprivation: Prior to treatment, cells are typically cultured in phenol (B47542) red-free DMEM with charcoal-stripped FBS for 24-48 hours to minimize the influence of exogenous estrogens.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or fulvestrant (e.g., 1 nM, 10 nM, 100 nM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is run in parallel.
Western Blotting for ERα Quantification
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: The intensity of the ERα band is quantified and normalized to the loading control to determine the relative ERα protein levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of this compound and fulvestrant and a typical experimental workflow for their comparison.
Caption: Mechanisms of this compound and Fulvestrant on ERα.
Caption: Experimental Workflow for Comparing ERα Downregulation.
Conclusion
The selection between this compound and fulvestrant depends on the desired therapeutic outcome. For maximal downregulation of ERα, fulvestrant is the superior agent due to its SERD mechanism, which leads to the degradation of the receptor. In contrast, this compound's SERM activity results in a mixed agonist/antagonist profile with minimal impact on ERα protein levels. These differences are critical for researchers designing experiments to study ERα signaling and for clinicians choosing an appropriate endocrine therapy.
Safety Operating Guide
Proper Disposal Procedures for 4'-Hydroxytamoxifen: A Guide for Laboratory Professionals
The proper handling and disposal of 4'-Hydroxytamoxifen are critical for ensuring personnel safety and environmental protection. As a potent, biologically active compound classified as hazardous, strict adherence to established protocols is mandatory.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials in a research environment.
Immediate Safety Protocols
Before beginning any work that will generate this compound waste, it is imperative to implement the following safety measures.
Hazard Summary: this compound is considered a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1][3][4] It is also suspected of causing cancer and may damage fertility or an unborn child. Therefore, all personal contact should be avoided.
Engineering Controls: All handling of this compound, especially weighing and preparing solutions, must be conducted in a well-ventilated area, preferably a certified chemical fume hood or a ducted biosafety cabinet, to minimize the generation and inhalation of aerosols or dust.
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving with chemical-impermeable nitrile rubber gloves is recommended. | Prevents skin contact and absorption; the outer glove can be changed frequently to minimize contamination. |
| Eye/Face Protection | Chemical safety goggles or a face shield must be worn. | Protects eyes from airborne particles and splashes. |
| Body Protection | A lab coat or disposable suit should be worn to prevent contamination of personal clothing. | Provides a barrier against spills and contamination. |
| Respiratory Protection | A suitable respirator (e.g., N100) should be used if engineering controls are inadequate or when handling powders outside of a containment system. | Minimizes the inhalation of hazardous airborne particles. |
Step-by-Step Waste Disposal Procedures
All materials contaminated with this compound must be treated as hazardous chemical waste. Disposal into regular trash or down the sewer system is strictly prohibited.
Step 1: Waste Segregation at the Source
Proper segregation is the first step in compliant waste management. At the point of generation, waste must be separated into distinct, compatible categories.
-
Solid Waste: Gloves, absorbent bench pads, disposable lab coats, and other contaminated disposable items.
-
Liquid Waste: Unused or expired solutions, and solvent rinsates from cleaning glassware.
-
Sharps Waste: Contaminated needles, syringes, and blades.
Step 2: Container Management
All hazardous waste must be accumulated in designated "Satellite Accumulation Areas" (SAAs) within the laboratory.
-
Compatibility: Use containers that are chemically compatible with this compound and any solvents used.
-
Condition: Containers must be in good condition, free from damage, and have secure, leak-proof closures. Keep containers closed except when adding waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components (e.g., ethanol (B145695), DMSO).
Step 3: Disposal of Contaminated Solid Waste
-
Collect all contaminated solid items, such as gloves, absorbent pads, and disposable PPE, at the point of use.
-
Place these materials directly into a designated, properly labeled hazardous waste container.
-
Seal the container when not in use.
Step 4: Disposal of Liquid Waste
-
Collect all liquid waste containing this compound, including unused solutions and the first rinse from decontaminating glassware.
-
Pour this waste into a designated, properly labeled, and sealed hazardous liquid waste container.
-
Do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent wastes separate.
Step 5: Disposal of Sharps Waste
-
Do not recap, bend, or break used needles.
-
Immediately place all contaminated sharps into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
These containers are typically destined for incineration.
Step 6: Decontamination and Disposal of Empty Containers
-
To be considered "empty" by regulatory standards, containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol).
-
Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label.
-
The cleaned, de-labeled container may then be disposed of as regular non-hazardous waste or recycled, in accordance with your institution's policies.
Step 7: Arranging for Final Disposal
Once a waste container is full or has been in storage for six months, contact your institution's Environmental Health & Safety (EHS) department for waste pickup.
Experimental Protocols
Methodology for Minor Spill Cleanup
Immediate and correct cleanup of spills is crucial to prevent exposure.
-
Restrict Access: Cordon off the affected area to prevent entry. Alert others in the vicinity.
-
Wear Full PPE: Before cleaning, ensure you are wearing the full required PPE as listed in the table above, including respiratory protection.
-
Contain Spill:
-
For Dry Spills: Use dry cleanup procedures. Carefully sweep or vacuum up the powder (Note: The vacuum must be fitted with a HEPA filter). To avoid making dust airborne, you may dampen the powder with water before sweeping.
-
For Liquid Spills: Absorb the solution with an inert, liquid-binding material such as vermiculite, sand, or chemical sorbent pads.
-
-
Collect Waste: Place all collected spill material and contaminated cleanup supplies into a suitable, sealed, and labeled container for hazardous waste disposal.
-
Decontaminate Area: Clean the spill area thoroughly. A 1% bleach solution, followed by a soap and water wash, is an effective decontamination method. 70% ethanol may also be used.
Mandatory Visualization
The following diagram outlines the decision-making process for the proper disposal of waste generated from procedures involving this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste streams.
References
Safe Handling and Disposal of 4'-Hydroxytamoxifen: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal procedures for 4'-Hydroxytamoxifen. This document outlines critical safety protocols and operational plans to minimize exposure risk and ensure a safe laboratory environment. This compound is a potent, biologically active compound and should be handled with care. It is considered a hazardous substance that may cause cancer, is suspected of damaging fertility or the unborn child, and is harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and ingestion. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving with chemical-impermeable nitrile rubber gloves is recommended. | Prevents skin contact and absorption; double gloving provides an additional layer of protection. |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | An N100 or other suitable respirator should be used when handling powders outside of a containment system or if ventilation is inadequate. | Minimizes the inhalation of airborne particles. |
| Body Protection | A lab coat, scrubs, or a disposable suit should be worn to prevent contamination of personal clothing. | Provides a barrier against spills and contamination. |
| Foot Protection | Closed-toe shoes are required. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Use
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring safety.
1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in its original, securely sealed container in a cool, dry, well-ventilated area.
-
Store desiccated and protected from light at temperatures recommended by the supplier (e.g., -20°C or 2-8°C).
-
Label the storage area clearly with appropriate hazard warnings.
2. Preparation of Solutions
-
All handling of powdered this compound and preparation of solutions must be conducted inside a certified chemical fume hood or a ducted biosafety cabinet.
-
Prepare the work area by laying down an absorbent, plastic-backed pad to contain any potential spills.
-
To prepare a stock solution, dissolve the powder in an appropriate organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF).
-
For aqueous solutions, first dissolve the compound in ethanol before diluting with the aqueous buffer of choice.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spills when handling solutions.
-
Clearly label all containers with the chemical name, concentration, date, and hazard symbols.
3. Handling and Use
-
Avoid all personal contact, including inhalation, and prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Always wash hands thoroughly with soap and water after handling, even after removing gloves.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
